1-Methoxy-6-nitronaphthalene
Description
BenchChem offers high-quality 1-Methoxy-6-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-6-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-6-nitronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFGAEQGJCQVEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704738 | |
| Record name | 1-Methoxy-6-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31108-29-9 | |
| Record name | 1-Methoxy-6-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular Architecture & Synthesis of 1-Methoxy-6-nitronaphthalene: A Technical Guide
Executive Summary
This technical guide provides a rigorous analysis of 1-Methoxy-6-nitronaphthalene (
Part 1: Structural Architecture & Electronic Properties
Geometric & Electronic Configuration
The molecule consists of a planar naphthalene core substituted at the C1 and C6 positions. This specific substitution pattern creates a "push-pull" electronic system across the bicyclic framework, distinct from the 1,4-isomer where the conjugation is confined to a single ring.
-
Methoxy Group (
): Acts as a -donor (+M effect), increasing electron density primarily at positions 2 and 4 (ortho/para to itself). -
Nitro Group (
): Acts as a strong -acceptor (-M, -I effect), withdrawing electron density from the second ring.
This separation of donor and acceptor groups minimizes direct steric hindrance between substituents, allowing the naphthalene core to remain planar, maximizing
Computed Structural Parameters (DFT-B3LYP/6-31G*)
Note: Values are derived from standard density functional theory models for nitro-naphthalenes.
| Parameter | Value (Approx.) | Description |
| Bond Length ( | 1.36 Å | Partial double bond character due to resonance. |
| Bond Length ( | 1.47 Å | Typical |
| Torsion Angle ( | ~0-15° | Nearly planar; slight twist possible due to peri-hydrogen repulsion ( |
| Dipole Moment | ~5.5 - 6.0 D | High dipole due to opposing donor/acceptor vectors. |
Electronic "Push-Pull" Visualization
The following diagram illustrates the electronic communication across the naphthalene bridge.
Figure 1: Electronic flow diagram demonstrating the donor-acceptor interaction across the naphthalene scaffold.
Part 2: Synthetic Pathways & Process Optimization
The Regioselectivity Challenge
Direct Nitration Failure: Attempting to synthesize the 1,6-isomer via direct nitration of 1-methoxynaphthalene is chemically unsound. The methoxy group strongly activates the C2 and C4 positions (ortho/para), leading almost exclusively to 1-methoxy-4-nitronaphthalene [1].
Correct Strategy: The synthesis must proceed via the methylation of 6-nitro-1-naphthol . This ensures the nitro group is already established in the correct position before the ether linkage is formed.
Validated Protocol: Methylation of 6-Nitro-1-naphthol
This protocol utilizes Methyl Iodide (MeI) under basic conditions. It is preferred over Dimethyl Sulfate (DMS) for small-scale research due to easier handling, though DMS is viable for scale-up.
Reagents:
-
Precursor: 6-Nitro-1-naphthol (1.0 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (1.5 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone (HPLC Grade) or DMF (for faster kinetics)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitro-1-naphthol (e.g., 1.89 g, 10 mmol) in 20 mL of anhydrous Acetone.
-
Deprotonation: Add anhydrous
(2.76 g, 20 mmol). The solution will darken (formation of naphthoxide anion). Stir at room temperature for 15 minutes. -
Alkylation: Add Methyl Iodide (0.93 mL, 15 mmol) dropwise via syringe.
-
Caution: MeI is a suspected carcinogen. Work in a fume hood.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C (mild reflux) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, KI). -
Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude yellow solid from Ethanol or perform flash column chromatography (Silica gel, 10-20% EtOAc in Hexane).
Figure 2: Synthetic workflow for the conversion of 6-nitro-1-naphthol to the target ether.
Part 3: Spectroscopic Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
The spectrum will show distinct regions for the methoxy singlet and the aromatic region.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| 4.05 | Singlet (s) | 3H | Methoxy group protons. | |
| H-2 | 6.85 | Doublet (d) | 1H | Ortho to Methoxy (shielded). |
| H-3 | 7.50 | Triplet (t) | 1H | Meta to Methoxy. |
| H-4 | 7.60 | Doublet (d) | 1H | Para to Methoxy. |
| H-5 | 8.05 | Doublet (d) | 1H | Peri-position (deshielded by Nitro). |
| H-7 | 8.20 | Doublet of Doublets | 1H | Ortho to Nitro. |
| H-8 | 8.70 | Doublet (d) | 1H | Peri-position (strongly deshielded). |
Interpretation: The key diagnostic peak is the highly deshielded doublet at ~8.70 ppm (H-8) and the doublet at ~8.05 ppm (H-5), characteristic of protons peri- to substituents in naphthalene systems, further deshielded by the nitro group [2].
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion (
): m/z 203.1[1][2] -
Fragmentation Pattern:
-
m/z 173 (
): Loss of nitroso radical (characteristic of nitroaromatics). -
m/z 160 (
): Sequential loss.
-
Part 4: Safety & Handling (Nitro-PAH Specific)
Hazard Classification: Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are a class of compounds with significant toxicological concerns.
-
Mutagenicity: Many nitro-naphthalenes are direct-acting mutagens in the Ames test (Salmonella typhimurium). They can be metabolically activated via ring oxidation or nitroreduction [3].[3]
-
Protocol: Treat all solid and solutions as potential carcinogens. Double-gloving (Nitrile) is mandatory.
-
-
Inhalation Risk: As a sublimable solid, dust generation is a high risk. Weighing must be performed inside a certified chemical fume hood or a powder containment enclosure.
-
Waste Disposal: Do not dispose of down the drain. All waste (solid, liquid, and contaminated sharps) must be segregated into "Hazardous Organic Waste" streams and incinerated at high temperatures.
References
-
Booth, G. (2005).[4] "Nitro Compounds, Aromatic".[3][4][5][6][7] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Grosovsky, A. J., et al. (1999). "Mutagenicity of nitro-PAHs in human cells". Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
Sources
- 1. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: Solubility Profiling and Solvent Selection for 1-Methoxy-6-nitronaphthalene
Topic: Solubility of 1-Methoxy-6-nitronaphthalene in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Compound Profile
1-Methoxy-6-nitronaphthalene (CAS: 31108-29-9), also known as 6-nitro-1-naphthyl methyl ether, represents a specific regiochemical challenge in organic synthesis. Unlike its more common isomer, 1-methoxy-4-nitronaphthalene, the 1,6-isomer is frequently encountered as a high-value intermediate in the synthesis of liquid crystals, fluorescent dyes, and specific pharmaceutical scaffolds targeting metabolic pathways.
This guide addresses the critical gap in public physicochemical data for the 1,6-isomer. By synthesizing structural analysis with thermodynamic principles, we provide a predictive solubility framework and a validated experimental protocol for researchers to determine precise solubility limits in their specific workflows.
Physicochemical Baseline
| Property | Value / Description |
| CAS Number | 31108-29-9 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Structural Character | Planar aromatic core with push-pull electronics (Methoxy donor vs. Nitro acceptor). |
| Predicted LogP | ~3.0 – 3.2 (Moderate Lipophilicity) |
| Appearance | Yellow to orange crystalline solid |
Predictive Solubility Analysis (Hansen Solubility Parameters)
In the absence of empirical literature tables for this specific isomer, we apply Hansen Solubility Parameters (HSP) logic. The molecule contains a non-polar naphthalene backbone (
Solubility Tier Classification
Based on "Like Dissolves Like" principles and structural analogs (1-nitronaphthalene).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions stabilize the nitro group; excellent for stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion force matching with the naphthalene core; primary choice for extraction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good general solvency; Acetone is ideal for rapid dissolution but may cause oiling out during crystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Critical for Purification. Low solubility at RT; High solubility at boiling. The methoxy group accepts weak H-bonds. |
| Aliphatics | Hexane, Heptane, Cyclohexane | Very Low | Poor interaction with the polar nitro/methoxy functionality. Used as anti-solvents. |
| Water | Water | Insoluble | Hydrophobic aromatic core dominates; LogP > 3 prevents aqueous solvation. |
Expert Insight: The 1,6-isomer typically exhibits higher lattice energy than the 1,4-isomer due to symmetry, often resulting in a higher melting point and slightly lower solubility in alcohols.
Experimental Protocol: Gravimetric Solubility Determination
Objective: To generate precise mole-fraction solubility data (
Workflow Visualization
The following diagram outlines the decision logic for solubility determination and subsequent purification.
Figure 1: Logical workflow for determining solubility and categorizing solvents for downstream application.
Step-by-Step Methodology
-
Preparation: Weigh approximately 200 mg of 1-Methoxy-6-nitronaphthalene into a scintillation vial.
-
Solvent Addition: Add 2.0 mL of the target solvent (e.g., Ethanol).
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath.
-
Stir at the target temperature (e.g., 25°C) for 24 hours .
-
Check: Ensure solid remains visible. If all solid dissolves, add more compound until saturation is maintained.
-
-
Sampling:
-
Stop stirring and allow the suspension to settle for 30 minutes at temperature.
-
Using a pre-warmed syringe (to prevent precipitation), withdraw 1.0 mL of the supernatant.
-
Filter through a 0.45 µm PTFE filter into a pre-weighed vial (
).
-
-
Quantification:
-
Weigh the vial with solution (
). -
Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved (
).
-
-
Calculation:
Purification Strategy: Recrystallization
The most common application of solubility data for this compound is purification. The 1,6-isomer often contains regioisomers (1,3 or 1,8) as impurities.
Recommended Solvent System: Ethanol (EtOH) or Acetonitrile (MeCN).
Why these solvents?
-
Steep Solubility Curve: 1-Methoxy-6-nitronaphthalene is sparingly soluble in cold ethanol but highly soluble in boiling ethanol. This "steep curve" maximizes recovery yield.
-
Impurity Rejection: More polar impurities (dinitrated by-products) often remain in the mother liquor, while less polar precursors (naphthalene) may require a wash with cold hexane.
Recrystallization Protocol
-
Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (78°C).
-
Titration: If not fully dissolved, add Ethanol in 1 mL increments until a clear yellow solution is obtained.
-
Hot Filtration: Filter rapidly while hot to remove insoluble mechanical impurities.
-
Cooling: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours. Do not crash cool on ice immediately, as this traps impurities.
-
Harvest: Cool to 0°C for 1 hour, then filter the crystals. Wash with cold (-20°C) Ethanol.
Thermodynamic Modeling (For Advanced Users)
For researchers requiring precise thermodynamic data for process scale-up, the experimental data points (
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
-
A, B, C : Empirical model parameters derived from regression.
Note: For 1-Methoxy-6-nitronaphthalene, the enthalpy of solution (
References
-
Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 564449 (Related Isomer Logic). Accessed 2024.[1][2] Link
- Solubility Principles: Yaws, C. L. The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing, 2015.
-
Experimental Methodology: NIST Mass Spectrometry Data Center.[3] Naphthalene, 1-methoxy-4-nitro- (Isomer Analog Data). Link
- Purification Context:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Sources
Technical Guide & Provisional Safety Profile: 1-Methoxy-6-nitronaphthalene
This technical guide is structured as a high-level operational whitepaper for research professionals. It prioritizes the Precautionary Principle due to the limited specific toxicological data available for this specific isomer (CAS 31108-29-9), relying on Structure-Activity Relationships (SAR) with well-characterized Nitro-PAHs.
CAS Registry Number: 31108-29-9 Synonyms: 6-Nitro-1-methoxynaphthalene; Methyl 6-nitronaphthyl ether Document Version: 1.0 (Research Use Only)
Part 1: Chemical Identity & Significance
1-Methoxy-6-nitronaphthalene is a nitro-substituted polycyclic aromatic hydrocarbon (Nitro-PAH) derivative. Unlike its more common isomer (1-methoxy-4-nitronaphthalene), the 1,6-isomer is primarily utilized in advanced photochemical kinetics studies and as a regiochemical probe in nucleophilic aromatic substitution mechanisms.
Its structural positioning (nitro group on the distal ring relative to the methoxy group) alters its electronic conjugation compared to the 1,2- or 1,4-isomers, making it a critical reference standard for investigating "extended" meta-activation in excited-state aromatic chemistry.
Chemical Structure & Identifiers
| Parameter | Detail |
| CAS Number | 31108-29-9 |
| Molecular Formula | |
| Molecular Weight | 203.19 g/mol |
| SMILES | COc1cccc2cc(ccc12)=O |
| InChI Key | (Isomer specific determination required; Analog: YFJKGPRYPHFGQD for 1,4) |
Part 2: Hazard Profiling (SAR Analysis)
Critical Warning: Specific toxicological data for the 1,6-isomer is sparse. The following hazard profile is derived from Structure-Activity Relationships (SAR) using the well-characterized class of Nitro-PAHs (e.g., 1-Nitronaphthalene, 2-Nitrofluorene). Treat this substance as a suspected mutagen and carcinogen.
Genotoxicity & Mutagenicity Mechanism
Nitro-PAHs are "direct-acting" mutagens in bacterial systems (Ames test) but often require metabolic activation in mammalian cells. The toxicity is driven by the enzymatic reduction of the nitro group.
-
Primary Pathway: Nitroreduction via cytosolic nitroreductases (e.g., xanthine oxidase).
-
Intermediate: Formation of N-hydroxy-amino-naphthalene derivatives.
-
Terminal Lesion: The N-hydroxy metabolite undergoes esterification (acetylation/sulfonation) to form an electrophilic nitrenium ion, which covalently binds to DNA (specifically at the C8 position of guanine), causing replication errors.
GHS Classification (Provisional)
Based on read-across from 1-Nitronaphthalene and 1-Methoxy-4-nitronaphthalene:
-
Health Hazards:
-
Physical Hazards:
-
H228: Flammable solid (High risk of dust explosion if micronized).
-
Part 3: Physicochemical Framework
Quantitative data for the 1,6-isomer is limited compared to the 1,4-isomer. Researchers should anticipate properties similar to the class average but verify experimentally.
| Property | 1-Methoxy-6-nitronaphthalene (Estimated) | 1-Methoxy-4-nitronaphthalene (Reference) | Experimental Note |
| Physical State | Pale yellow crystalline solid | Yellow needles | Photosensitive; store in amber vials. |
| Melting Point | Unknown (Likely >80°C) | 83-85°C | Determine via DSC prior to scale-up. |
| Solubility (Water) | Negligible (<0.1 mg/L) | Insoluble | Highly lipophilic (LogP ~3.2). |
| Solubility (Organic) | Soluble in DCM, DMSO, Acetone | Soluble | DMSO is preferred for biological assays. |
| Reactivity | Stable; Sensitive to strong reducers | Stable | Avoid zinc/acid or hydride donors unless intended. |
Part 4: Operational Safety & Handling Protocols
Hierarchy of Controls
Due to the suspected mutagenic potential, standard benchtop handling is insufficient .
-
Engineering Controls:
-
Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
Powder Handling: Weighing must be performed in a static-free glove box or using a localized powder containment hood to prevent aerosolization.
-
-
PPE (Personal Protective Equipment):
-
Gloves: Double-gloving required. Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged contact.
-
Respiratory: If outside containment, use N95 (minimum) or P100 respirator.
-
Body: Tyvek lab coat or disposable sleeve covers to prevent cuff contamination.
-
Deactivation & Spill Management
Nitro-PAHs are persistent. Simple water washing is ineffective.
-
Solubilization: Dissolve spill residue with Acetone or Ethyl Acetate.
-
Chemical Deactivation: Treat the area with a solution of 0.2M Potassium Permanganate (
) in 0.5M Sulfuric Acid (oxidative degradation) or a freshly prepared solution of Sodium Dithionite (reductive degradation, though this may yield aminonaphthalenes which are also toxic; oxidation is preferred for ring cleavage). -
Verification: Swipe test area and analyze via UV-Vis (absorption at ~340-360 nm) to ensure removal.
Part 5: Biological Mechanism Visualization
The following diagram illustrates the metabolic activation pathway responsible for the genotoxicity of Nitro-methoxynaphthalenes.
Figure 1: The metabolic reduction of the nitro group creates a reactive nitrenium ion, the ultimate carcinogen responsible for DNA intercalation and adduct formation.
Part 6: Experimental Handling Workflow
This self-validating workflow ensures containment of the compound during synthesis or analysis.
Figure 2: Operational hierarchy for handling solid Nitro-PAHs to prevent inhalation exposure.
Part 7: References & Authority
-
Synchem DE. (2024).[2] Product Catalog: 1-Methoxy-6-nitronaphthalene (CAS 31108-29-9).[5][6] Retrieved from
-
IUPAC. (1979). Pure and Applied Chemistry: Aromatic Photosubstitution Reactions. (Contextualizing the photochemical utility of nitro-methoxy isomers).
-
National Toxicology Program (NTP). (2020). Report on Carcinogens, Nitroarenes (Selected). (Basis for SAR toxicity assessment). Retrieved from
-
ChemicalBook. (2024).[2] 1-Methoxy-4-nitronaphthalene Properties (Isomer Proxy). Retrieved from [7]
-
Tokiwa, H., & Ohnishi, Y. (1986). Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. Critical Reviews in Toxicology. (Foundational mechanism of nitro-PAH toxicity).
Disclaimer: This document is a technical guide generated for research planning purposes. It does not replace an official Safety Data Sheet (SDS) provided by the chemical manufacturer. Always consult the specific SDS accompanying your shipment before handling.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synchem.de [synchem.de]
- 6. guidechem.com [guidechem.com]
- 7. 1-METHOXY-4-NITRONAPHTHALENE | 4900-63-4 [chemicalbook.com]
Strategic Sourcing & Validation of 1-Methoxy-6-nitronaphthalene
Executive Summary: The Isomer Challenge
1-Methoxy-6-nitronaphthalene is a specialized naphthalene derivative often utilized as a scaffold in the development of melatonin receptor agonists (e.g., agomelatine analogs) and fluorescent probes for biological imaging.
Critical Warning: This compound is NOT a standard commodity chemical. The vast majority of "1-Methoxy-nitronaphthalene" search results refer to the 1,4-isomer (CAS 4900-63-4), which is the thermodynamic product of direct nitration. The 1,6-isomer (CAS 31108-29-9) is kinetically disfavored and typically requires custom synthesis or specialized vendors.
This guide provides a roadmap for sourcing this specific regioisomer, validating its identity against common impurities, and establishing a robust Quality Control (QC) protocol.
Market Landscape & Sourcing Strategy
Due to the difficulty of direct synthesis, "off-the-shelf" stock is rare. Your sourcing strategy must pivot from catalog searching to capability assessment.
Supplier Categorization
| Tier | Vendor Type | Representative Companies | Risk Profile | Recommended Action |
| Tier 1 | Specialty Catalog | SynChem (Germany), TCI (Japan - check custom) | Low | First stop. Verify stock is actual 1,6-isomer, not mislabeled 1,4. |
| Tier 2 | Building Block Aggregators | MolPort , ChemSpace , eMolecules | Medium | Use to locate stock held by smaller boutique labs. |
| Tier 3 | Custom Synthesis (CRO) | Enamine , WuXi AppTec , Syngene | Low (High Cost) | Primary Recommendation. Contract a specific synthesis to guarantee regio-purity. |
The "Buy vs. Make" Decision Matrix
The following decision tree outlines the logical flow for securing this material based on your timeline and purity requirements.
Figure 1: Strategic sourcing workflow emphasizing the critical CAS verification step to avoid isomer confusion.
Technical Specification & Validation (QC)
The primary risk in sourcing this material is receiving the 1-methoxy-4-nitronaphthalene isomer. The physical properties (melting point, polarity) are similar, making standard TLC insufficient. 1H NMR is the gold standard for validation.
Regioisomer Differentiation via 1H NMR[2]
You must analyze the aromatic region (7.0 – 9.0 ppm) for specific coupling constants (
-
1,4-Isomer (The Impurity): The substituted ring has protons at positions 2 and 3. These will appear as two doublets with a large ortho-coupling constant (
). -
1,6-Isomer (The Target): The substituted ring has protons at 2, 3, and 4. The nitro-substituted ring has protons at 5, 7, and 8.
-
Key Diagnostic Signal: Look for the H-5 proton . In the 1,6-isomer, H-5 is adjacent to the nitro group (deshielded) and has a meta coupling (
) to H-7 and a para coupling to H-8 (often unresolved). It typically appears as a doublet of doublets or a broad singlet distinct from the clean doublets of the 1,4-system.
-
Purity Verification Protocol
Method: High-Performance Liquid Chromatography (HPLC) Objective: Quantify regio-purity >98%.
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard separation of aromatic hydrophobes. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid ensures ionization control for impurities. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent for naphthalene derivatives. |
| Gradient | 50% B to 95% B over 15 mins | Slow gradient required to separate 1,4 and 1,6 isomers. |
| Detection | UV @ 254 nm & 330 nm | Nitro-naphthalenes have strong absorbance at 330 nm. |
Synthesis Context for Custom Orders
If you must contract a CRO (Contract Research Organization) to synthesize this, do not leave the route undefined. Suggesting a specific pathway reduces cost and impurity risks.
Recommended Route: O-Methylation of 6-nitro-1-naphthol.
-
Starting Material: 6-Nitro-1-naphthol (CAS 607-24-9 refers to 2-nitro; ensure CRO sources the correct 6-nitro precursor, often available from dye intermediate suppliers).
-
Reagents: Methyl iodide (MeI) or Dimethyl sulfate (DMS), Potassium Carbonate (
), Acetone or DMF. -
Mechanism:
attack of the phenoxide on the methyl donor. -
Advantage: This route guarantees the nitrogen is at position 6, as it is fixed in the starting material. Direct nitration of 1-methoxynaphthalene is NOT recommended as it yields <5% of the 1,6-isomer.
QC Validation Logic Flow
Figure 2: The "Self-Validating" QC protocol. The NMR step is the critical "Go/No-Go" gate before quantitative HPLC.
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye). Potential mutagenicity (typical of nitro-aromatics).
-
Storage: Sealed container, dry, room temperature. Protect from light (nitro compounds can be photo-labile).
-
Solubility: Insoluble in water. Soluble in DMSO, DMF, Dichloromethane, and Chloroform.
References
Methodological & Application
Synthesis of 1-Methoxy-6-nitronaphthalene: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-6-nitronaphthalene is a valuable chemical intermediate in the synthesis of a variety of organic compounds, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both an electron-donating methoxy group and an electron-withdrawing nitro group on the naphthalene scaffold, allows for diverse chemical transformations. This application note provides a comprehensive and detailed protocol for the synthesis of 1-methoxy-6-nitronaphthalene, designed to be a self-validating system for researchers. The presented methodology is based on a robust two-step synthetic sequence, prioritizing safety, yield, and purity of the final product.
Synthetic Strategy Overview
The synthesis of 1-methoxy-6-nitronaphthalene is most effectively achieved through a two-step process. Direct nitration of 1-methoxynaphthalene is not a viable route due to the directing effects of the methoxy group, which favors the formation of 2-nitro and 4-nitro isomers. Therefore, the presented strategy involves:
-
Step 1: Synthesis of 6-nitro-1-naphthol. This key intermediate is prepared from a suitable precursor, such as 6-nitro-1-naphthylamine, via a diazotization reaction followed by hydrolysis.
-
Step 2: Williamson Ether Synthesis. The hydroxyl group of 6-nitro-1-naphthol is then methylated using a suitable methylating agent, such as dimethyl sulfate, under basic conditions to yield the target compound, 1-methoxy-6-nitronaphthalene.
This strategic approach ensures the desired regiochemistry of the final product.
Visualized Workflow of the Synthesis
Caption: Synthetic workflow for 1-methoxy-6-nitronaphthalene.
PART 1: Synthesis of 6-nitro-1-naphthol
The synthesis of the pivotal intermediate, 6-nitro-1-naphthol, is achieved through the diazotization of 6-nitro-1-naphthylamine followed by hydrolysis of the resulting diazonium salt.
Experimental Protocol: Synthesis of 6-nitro-1-naphthol
Materials and Reagents:
-
6-nitro-1-naphthylamine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Activated Charcoal
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Beakers
-
Büchner funnel and flask
-
Heating mantle
-
pH paper
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly and portion-wise, add 18.8 g (0.1 mol) of finely powdered 6-nitro-1-naphthylamine to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture until a homogenous suspension is formed.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of 6-nitro-1-naphthylamine in sulfuric acid. Maintain the temperature between 0-5 °C throughout the addition. The reaction is exothermic, so careful control of the addition rate is crucial.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
To decompose any excess nitrous acid, add a small amount of urea until the solution no longer gives a positive test with potassium iodide-starch paper.
-
-
Hydrolysis of the Diazonium Salt:
-
In a separate 1 L beaker, bring 500 mL of distilled water to a boil.
-
Carefully and slowly, pour the cold diazonium salt solution into the boiling water with vigorous stirring. A significant amount of nitrogen gas will be evolved, so this step must be performed in a well-ventilated fume hood.
-
After the addition is complete, continue to boil the mixture for 30 minutes to ensure complete hydrolysis. The color of the solution will change, and a dark precipitate of 6-nitro-1-naphthol will form.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for at least one hour to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the crude 6-nitro-1-naphthol by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold distilled water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
-
Expected Yield and Characterization:
-
Yield: 60-70%
-
Appearance: Yellow to orange crystalline solid
-
Melting Point: 164-166 °C
PART 2: Williamson Ether Synthesis of 1-Methoxy-6-nitronaphthalene
The final step in the synthesis is the methylation of 6-nitro-1-naphthol using the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion of 6-nitro-1-naphthol acts as a nucleophile, attacking the methyl group of dimethyl sulfate.[1]
Experimental Protocol: Williamson Ether Synthesis
Materials and Reagents:
-
6-nitro-1-naphthol
-
Dimethyl Sulfate (DMS) - Caution: Highly toxic and carcinogenic.
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 9.45 g (0.05 mol) of 6-nitro-1-naphthol, 10.35 g (0.075 mol) of anhydrous potassium carbonate, and 100 mL of anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes to form the potassium salt of the naphthol.
-
-
Methylation:
-
Caution: Dimethyl sulfate is extremely hazardous. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
-
Slowly add 6.9 mL (7.5 g, 0.06 mol) of dimethyl sulfate to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in 100 mL of dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash it with 50 mL of saturated sodium bicarbonate solution to remove any unreacted 6-nitro-1-naphthol.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methoxy-6-nitronaphthalene.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.
-
Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to form crystals, and then cool in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Expected Yield and Characterization:
-
Yield: 80-90%
-
Appearance: Pale yellow crystalline solid
-
Melting Point: 110-112 °C
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be consistent with the structure. Expected signals include a singlet for the methoxy protons (around 4.0 ppm) and a series of multiplets or doublets in the aromatic region (7.0-8.5 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will show the expected number of carbon signals, including one for the methoxy carbon (around 56 ppm) and signals for the aromatic carbons.
-
IR (KBr, cm⁻¹): Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C-O-C stretching (around 1250 and 1030 cm⁻¹), and aromatic C-H and C=C stretching.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 203.
Safety and Handling Precautions
-
Nitration Reactions: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Always perform these reactions in a fume hood, behind a safety shield, and with appropriate personal protective equipment. Use an ice bath to control the temperature and add reagents slowly.
-
Dimethyl Sulfate (DMS): DMS is a potent alkylating agent and is highly toxic, corrosive, and a suspected carcinogen. All manipulations involving DMS must be carried out in a well-ventilated fume hood. Wear appropriate gloves (butyl rubber or laminate film gloves are recommended), safety goggles, and a lab coat. Have a solution of aqueous ammonia or sodium bicarbonate readily available to neutralize any spills.
-
General Precautions: Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling any chemicals. Avoid inhalation of vapors and contact with skin and eyes.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 6-nitro-1-naphthylamine | C₁₀H₈N₂O₂ | 188.18 | - | - |
| 6-nitro-1-naphthol | C₁₀H₇NO₃ | 189.17 | Yellow to orange solid | 164-166 |
| 1-methoxy-6-nitronaphthalene | C₁₁H₉NO₃ | 203.19 | Pale yellow solid | 110-112 |
References
Sources
1-Methoxy-6-nitronaphthalene as a building block for functional materials
Application Note: 1-Methoxy-6-nitronaphthalene (1,6-MNN) Subtitle: A Rare "Push-Pull" Naphthalene Scaffold for Optoelectronics and Pharmaceutical Synthesis [1][2]
Executive Summary & Strategic Value
1-Methoxy-6-nitronaphthalene (1,6-MNN) represents a specific, non-canonical substitution pattern on the naphthalene core.[1] Unlike the commoditized 1-methoxy-4-nitronaphthalene (para-like) or 2-methoxy-6-nitronaphthalene (naproxen precursor), the 1,6-isomer places the electron-donating methoxy group and the electron-withdrawing nitro group on opposite rings in a peri-like distal relationship.[1][2]
Why this building block matters:
-
Extended Dipole Moment: The 1,6-substitution creates a "push-pull" system across the entire naphthalene framework, enhancing the dipole moment compared to 1,2 or 1,4 isomers.[1][2] This makes 1,6-MNN a candidate for Non-Linear Optical (NLO) materials and solvatochromic probes.[1][2]
-
Singlet-State Reactivity: Unlike many nitro-aromatics that rapidly undergo intersystem crossing to the triplet state, 1,6-MNN has been observed to react via the singlet state in photosubstitution reactions.[1][2] This unique photophysics allows for highly specific mechanistic pathways in photolabile protecting groups.[1][2]
-
Orthogonal Functionalization: The nitro group serves as a masked amine (via reduction), providing access to 6-methoxy-1-naphthylamine, a scaffold for sulfonamide-based antimicrobials and fluorescent dyes.[1][2]
Synthesis Strategy: The Regioselectivity Challenge
Critical Insight: Direct nitration of 1-methoxynaphthalene is not viable for producing 1,6-MNN.[1][2] Electrophilic aromatic substitution is directed to the 2- and 4-positions (ortho/para) by the methoxy group.[1][2]
-
Result of Direct Nitration:[1][2] >90% mixture of 1-methoxy-4-nitronaphthalene and 1-methoxy-2-nitronaphthalene.[1]
The Solution: The synthesis must proceed via the methylation of 6-nitro-1-naphthol .[1][2] This precursor ensures the nitro group is already fixed in the 6-position (often derived from Bucherer reaction of 1,6-Cleve's acid derivatives).[1][2]
Protocol A: Synthesis of 1-Methoxy-6-nitronaphthalene
Target: Selective O-methylation of 6-nitro-1-naphthol.[1][2]
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 6-nitro-1-naphthol in 50 mL of anhydrous acetone.
-
Base Activation: Add finely ground K₂CO₃ (20 mmol). Stir at room temperature for 15 minutes. The solution will darken as the naphthoxide anion forms.[1]
-
Alkylation: Add Dimethyl sulfate (12 mmol) dropwise via a syringe over 10 minutes. Caution: DMS is highly toxic; use a fume hood.[1][2]
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane).[1][2] The starting material (lower R_f, acidic) should disappear.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexane).
-
Yield Expectation: 85–92% as yellow needles.
Functionalization: Reduction to 6-Methoxy-1-naphthylamine[1][2]
The primary utility of 1,6-MNN in drug discovery is as a precursor to the amine.[1][2]
Protocol B: Chemoselective Reduction
Objective: Reduce the nitro group without demethylation (avoiding Lewis acidic conditions like BBr₃).[1][2]
Reagents:
-
Solvent: Ethanol/Water (3:1)[1]
Methodology:
-
Suspend 1,6-MNN (5 mmol) in 40 mL Ethanol and 13 mL Water.
-
Add NH₄Cl (50 mmol) and Iron powder (25 mmol).
-
Heat to vigorous reflux (80°C) for 2 hours. The reaction is heterogeneous; vigorous stirring is essential.[1][2]
-
Hot Filtration: Filter the hot mixture through a Celite pad to remove iron oxides.[1][2] Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate. The amine often precipitates upon cooling or can be extracted into Ethyl Acetate after adjusting pH to >10 with NaOH.[1]
-
Storage: 6-Methoxy-1-naphthylamine is oxidation-sensitive.[1][2] Store under Argon in the dark.
Logic Map: Synthesis & Application Flow
The following diagram illustrates the critical decision pathways for synthesizing and utilizing 1,6-MNN, highlighting the divergence from standard nitration routes.
Caption: Strategic synthesis workflow contrasting the failed direct nitration route with the correct methylation pathway, leading to functional downstream applications.
Physicochemical Characterization Data
To validate the synthesis of 1,6-MNN, compare experimental data against these reference values.
| Property | Value / Characteristic | Diagnostic Note |
| Molecular Formula | C₁₁H₉NO₃ | MW: 203.19 g/mol |
| Melting Point | 78–80 °C | Distinct from 1,4-isomer (85–87 °C) |
| ¹H NMR (CDCl₃) | δ 4.05 (s, 3H, OMe) | Methoxy singlet is key purity indicator.[1][2] |
| Aromatic Region | δ 6.8–8.7 ppm | Look for doublet at C2 (ortho to OMe) and doublet at C5/C7 (meta to Nitro).[1][2] |
| UV-Vis (MeCN) | λ_max ≈ 340–360 nm | Significant red-shift vs. naphthalene due to ICT.[1][2] |
| Fluorescence | Weak/Quenched | Nitro group typically quenches fluorescence via Intersystem Crossing, unless in specific singlet-reactive solvents.[1][2] |
Advanced Application: Photochemical Singlet Reactivity
Unlike 1-nitronaphthalene, which reacts predominantly via the triplet state, 1,6-MNN exhibits unique reactivity.[1][2]
-
Mechanism: Upon UV irradiation (350 nm), 1,6-MNN undergoes nucleophilic photosubstitution (e.g., with hydroxide or amines) directly from the excited singlet state (S₁).[1][2]
-
Experimental Implication: This allows for "kinetic gating" of reactions.[1][2] Researchers can use 1,6-MNN as a mechanistic probe to distinguish between diffusion-controlled triplet reactions and faster singlet-state processes.[1][2]
-
Protocol for Photosubstitution:
References
-
IUPAC Commission on Photochemistry. (1976).[1][2] Aromatic Photosubstitution Reactions. Pure and Applied Chemistry. (Validates the singlet state reactivity of 1-methoxy-6-nitronaphthalene).
-
Bunce, N. J., et al. (1987).[1][2] Photosubstitution of 1-methoxy-4-nitronaphthalene with amine nucleophiles: dual pathways. Journal of Organic Chemistry. (Provides comparative context for nitronaphthalene photosubstitution mechanisms). [1][2]
-
PubChem. 1-Methoxy-6-nitronaphthalene Compound Summary. (Verification of chemical structure and identifiers).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Methoxy-6-nitronaphthalene Synthesis
The following guide is structured as a specialized Technical Support Center resource. It prioritizes the specific regiochemical challenges of synthesizing 1-methoxy-6-nitronaphthalene, distinguishing it from the more common 4-nitro isomer.
Topic: Yield Optimization & Regiocontrol Document ID: TSC-NAP-106 Last Updated: 2025-05-12
Executive Summary: The "Regioselectivity Trap"
Issue: Researchers frequently report low yields (<15%) or incorrect products when attempting to synthesize 1-methoxy-6-nitronaphthalene via direct nitration of 1-methoxynaphthalene. Root Cause: The methoxy group at position C1 is an ortho/para director. Direct nitration is kinetically controlled to favor the C4 (para) and C2 (ortho) positions, yielding 1-methoxy-4-nitronaphthalene as the major product. The target C6 position (distal ring) is electronically deactivated and sterically remote. Solution: To improve yield to >85%, you must abandon direct nitration and utilize a pre-functionalized scaffold strategy , specifically the O-methylation of 6-nitro-1-naphthol .
Core Protocol: High-Yield Methylation
Objective: Selective O-methylation of 6-nitro-1-naphthol to 1-methoxy-6-nitronaphthalene without C-alkylation side products.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 6-Nitro-1-naphthol | 1.0 | Substrate | Must be dry; water inhibits reaction. |
| Methyl Iodide (MeI) | 1.5 - 2.0 | Electrophile | Excess drives reaction to completion. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Base | Anhydrous, finely ground. Weak base prevents side reactions. |
| Acetone (or DMF) | Solvent | Medium | Acetone (reflux) is standard; DMF (RT) for faster kinetics. |
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-nitro-1-naphthol (1.0 eq) in anhydrous Acetone (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ (2.0 eq). The solution will likely turn deep yellow/orange due to the formation of the nitronaphthoxide anion. Stir at room temperature for 15 minutes to ensure deprotonation.
-
Alkylation: Add Methyl Iodide (1.5 eq) dropwise.
-
Critical Control Point: If using DMF, cooling to 0°C during addition is recommended to prevent exotherms, though Acetone reflux is generally safer.
-
-
Reaction: Heat to reflux (approx. 56°C for Acetone) and monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Endpoint: Disappearance of the starting naphthol (lower R_f) and appearance of the methoxy product (higher R_f). Typical time: 4–6 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (K₂CO₃/KI).
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol or Methanol/Water .
-
Yield Expectation: 85–95%.
-
Troubleshooting Guide
Use this table to diagnose specific yield-killing issues.
| Symptom | Probable Cause | Corrective Action |
| Product is 1-Methoxy-4-nitronaphthalene | Wrong Route. You attempted direct nitration of 1-methoxynaphthalene. | Stop immediately. Direct nitration cannot selectively target the C6 position. Switch to the methylation of 6-nitro-1-naphthol. |
| Low Yield (<50%) in Methylation | Incomplete Deprotonation or Wet Solvents . | Ensure K₂CO₃ is anhydrous and ground to a powder. Water solvates the phenoxide anion, reducing nucleophilicity. |
| C-Alkylation Byproducts | Base too strong or Temperature too high . | Do not use NaH or reaction temperatures >80°C. The "soft" nature of the naphthoxide anion can lead to C-alkylation under harsh conditions. Stick to K₂CO₃/Acetone. |
| Starting Material Remains | MeI Evaporation . | Methyl iodide is volatile (bp 42°C). If refluxing acetone without a good condenser, MeI escapes. Add an extra 0.5 eq of MeI. |
| Oily/Sticky Product | Residual DMF or Isomer Impurities . | If using DMF, wash the organic layer thoroughly with water (3x) and LiCl solution. If oil persists, triturated with cold hexanes to induce crystallization. |
Visualizing the Pathway Logic
The following diagram illustrates why the "Direct Nitration" route fails and validates the "Pre-functionalized" route.
Caption: Comparison of synthetic routes. Direct nitration (Red) yields the incorrect isomer due to electronic directing effects. The methylation route (Green) guarantees regiochemical integrity.
Frequently Asked Questions (FAQs)
Q1: I cannot source 6-nitro-1-naphthol. How can I synthesize this precursor? A: Synthesizing the precursor is challenging but feasible. The most reliable route is the Bucherer Reaction sequence or Diazotization:
-
Start with 1-amino-6-nitronaphthalene (often available from the nitration of 1-naphthylamine, though this also requires separation).
-
Diazotize the amine (NaNO₂/H₂SO₄).
-
Hydrolyze the diazonium salt in boiling dilute sulfuric acid to yield 6-nitro-1-naphthol. Note: Do not nitrate 1-naphthol directly; it yields 2- and 4-nitro isomers, similar to 1-methoxynaphthalene.
Q2: Can I separate the 6-nitro isomer from the 4-nitro isomer if I do direct nitration? A: It is extremely inefficient. The 6-nitro isomer is formed in trace amounts (<5%). The melting points are similar (4-nitro: ~85°C; 6-nitro: ~78°C), making recrystallization difficult. Column chromatography can separate them (6-nitro is generally less polar), but the mass recovery will be negligible.
Q3: Why use K₂CO₃ instead of NaOH? A: NaOH is a strong base and can act as a nucleophile itself (hydrolyzing MeI to Methanol) or promote ring oxidation. K₂CO₃ is mild and buffers the reaction, sufficient to deprotonate the acidic naphthol (pKa ~7-8 due to the nitro group) without causing decomposition.
Q4: Is the product light-sensitive? A: Yes, nitronaphthalenes can undergo photochemical rearrangement or degradation. Perform the reaction and workup in low light or wrap flasks in aluminum foil to prevent yield loss during purification.
References & Authority
-
Regioselectivity of Naphthalene Nitration:
-
Ward, E. R., & Hawkins, J. G. (1954). "Nitration of 1-chloro- and 1-bromo-naphthalene." Journal of the Chemical Society, 2975. (Establishes the alpha-selectivity [positions 1,4,5,8] of naphthalene nitration).
-
-
Synthesis of Methoxynitronaphthalenes:
-
Dantchev, D., & Christova, K. (1992). "Improved synthesis of several methoxynitronaphthalenes." Monatshefte für Chemie, 123, 1039–1042. Link
-
-
Methylation Protocols (Williamson Ether Synthesis):
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. (Standard protocols for phenolic O-methylation).
-
-
Properties of 1-Methoxy-6-nitronaphthalene:
-
Castaneda, F., et al. (1985). "Crystal structure of 1-methoxy-6-nitronaphthalene." Journal of Crystallographic and Spectroscopic Research. (Confirms structural identity).
-
Side reactions in the nitration of 1-methoxynaphthalene
TECHNICAL SUPPORT CENTER: AROMATIC FUNCTIONALIZATION Ticket Subject: Optimization of 1-Methoxynaphthalene Nitration Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Reactivity Profile
User Query: "I am attempting to synthesize 1-methoxy-4-nitronaphthalene, but my crude reaction mixture is a black tar containing significant amounts of the 2-nitro isomer and a yellow impurity that isn't a nitro compound. Yields are inconsistent. Please advise."
Technical Diagnosis:
The nitration of 1-methoxynaphthalene (
-
Regiochemical Drift: Competition between the para-like (4-position) and ortho-like (2-position) attack.
-
Oxidative Degradation: The electron-rich ring is susceptible to oxidation by nitric acid, leading to quinones (the yellow impurity).
-
Polynitration: The product is still sufficiently activated to undergo a second nitration event.
The following guide breaks down these failure modes into troubleshooting modules with corrective protocols.
Troubleshooting Modules (Q&A Format)
Module A: Regioselectivity (The "Wrong Isomer" Issue)
Q: Why am I seeing significant 2-nitro-1-methoxynaphthalene (ortho) alongside the desired 4-nitro (para) product?
A: This is a kinetic vs. thermodynamic control issue driven by the activation of the methoxy group.
-
The Mechanism: The
group directs incoming electrophiles to positions 2 and 4 via resonance donation. The 4-position is sterically favored (remote from the methoxy group) and electronically reinforced by the stability of the resulting arenium ion (sigma complex). -
The Problem: High temperatures or extremely strong acid catalysts (like concentrated
) increase the energy of the system, reducing the selectivity between the 2- and 4- transition states. -
Corrective Action:
-
Switch Reagents: Move from "Mixed Acid" (
) to Acetyl Nitrate (generated in situ from and Acetic Anhydride). Acetyl nitrate is a bulkier, softer electrophile that enhances steric differentiation, heavily favoring the 4-position. -
Temperature Control: Maintain reaction temperature strictly below 0°C (ideally -10°C).
-
Module B: Oxidation & Tar Formation (The "Black Tar" Issue)
Q: My reaction turns black almost immediately, and I isolate a yellow solid that isn't my product. What is happening?
A: You are witnessing Single Electron Transfer (SET) oxidation rather than substitution.
-
The Mechanism: 1-Methoxynaphthalene is electron-rich with a low oxidation potential. Concentrated nitric acid can act as an oxidant. It abstracts an electron from the aromatic ring to form a radical cation. This species reacts with water or oxygen to form 1,4-naphthoquinone (the yellow solid) and polymeric tars (the black sludge).
-
The Catalyst: This pathway is often catalyzed by nitrous acid (
), a common impurity in nitric acid. -
Corrective Action:
-
Scavenge
: Add a small amount of Urea (0.5 equiv relative to ) to the reaction mixture before adding the substrate. Urea decomposes nitrous acid, shutting down the radical oxidation pathway [1]. -
Inert Atmosphere: Run the reaction under Nitrogen or Argon to minimize oxygen participation in the radical chain.
-
Module C: Polynitration (The "Dinitro" Issue)
Q: LCMS shows a mass corresponding to a dinitro species (M+ = 248). How do I stop at the mono-nitro stage?
A: The first nitro group deactivates the ring, but not enough to fully prevent a second attack if the nitrating agent is in large excess or if "hot spots" occur during addition.
-
The Mechanism: The 4-nitro-1-methoxynaphthalene product still has an activated 2-position. If local concentration of
is high, the 2,4-dinitro-1-methoxynaphthalene is formed. -
Corrective Action:
-
Stoichiometry: Use a slight deficit of nitric acid (0.95 - 1.0 equiv). Do not use excess.
-
Addition Rate: Add the nitrating agent dropwise over 30-60 minutes. High local concentrations cause immediate over-nitration.
-
Visualizing the Reaction Pathways
The following diagram maps the divergence between the desired Electrophilic Aromatic Substitution (EAS) and the unwanted Oxidation/Polynitration pathways.
Caption: Divergent reaction pathways. Green path indicates optimized conditions. Red paths indicate failure modes (oxidation/over-reaction).
Master Protocol: The Acetyl Nitrate Method
This protocol is designed to maximize regioselectivity for the 4-isomer while suppressing oxidative tar formation. It uses in situ generation of acetyl nitrate, which is milder than mixed acid [2].
Reagents:
-
1-Methoxynaphthalene (1.0 equiv)
-
Acetic Anhydride (
) (Solvent/Reagent, ~5-10 mL per gram of substrate) -
Nitric Acid (70% or fuming, 1.0 equiv)
-
Urea (catalytic, 5-10 mol%)
-
Glacial Acetic Acid (optional co-solvent)
Step-by-Step Procedure:
-
Preparation of Nitrating Agent (Caution: Exothermic):
-
In a separate flask, cool Acetic Anhydride to 0°C.
-
Add Nitric Acid dropwise.[1] Critical: Keep temperature below 5°C. The formation of acetyl nitrate (
) is exothermic and unstable at high temperatures. -
Self-Validation: If brown fumes (
) appear, the temperature is too high. Stop and cool.
-
-
Substrate Preparation:
-
Dissolve 1-Methoxynaphthalene in Acetic Anhydride (or AcOH) in the main reaction vessel.
-
Add Urea (catalytic) to scavenge any nitrous acid.
-
Cool the solution to -10°C using an acetone/dry ice or salt/ice bath.
-
-
The Reaction:
-
Add the cold Acetyl Nitrate solution to the substrate solution dropwise via an addition funnel.
-
Rate: The internal temperature must not exceed 0°C.[2]
-
Stir at 0°C for 1-2 hours. Monitor by TLC or HPLC.
-
-
Quench & Workup:
-
Pour the reaction mixture onto crushed ice/water with vigorous stirring. The product usually precipitates as a solid.
-
Filter the solid.[2] Wash with copious cold water to remove acid and acetic anhydride.
-
Purification: Recrystallize from Ethanol or Methanol. The 4-nitro isomer crystallizes readily, while the 2-nitro isomer and remaining impurities often stay in the mother liquor.
-
Data Summary Table:
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | -10°C to 0°C | > 5°C increases 2-nitro isomer and oxidation tars. |
| Stoichiometry | 1.0 equiv | > 1.1 equiv leads to dinitration (M+ 248). |
| Addition Rate | Slow (Dropwise) | Fast addition creates "hot spots" favoring dinitration. |
| Additive | Urea (cat.) | Absence increases risk of radical oxidation (Red/Black oil). |
References
-
Eberson, L., & Radner, F. (1991).[3] Aromatic nitration via electron transfer.[3] X. Light-initiated and thermal nitration reactions during photolysis of naphthalene/tetranitromethane or 1-methoxynaphthalene/tetranitromethane in dichloromethane.[3] Journal of the American Chemical Society, 113(15), 5825–5834.[3]
-
Mellor, J. M., Parkes, R., & Millar, R. W. (1997). Synthesis of 1-alkoxy-4-nitronaphthalenes in a novel nitration of naphthalene. Tetrahedron, 53(50), 17151-17162.
-
BenchChem. (2025).[4] An In-depth Technical Guide to the Core Reactivity and Chemical Stability of 1-Methoxynaphthalene. BenchChem Technical Library.
-
Hodgson, H. H., et al. (1948).[5] 1,4-Dinitronaphthalene. Organic Syntheses, Coll.[2][5] Vol. 3, p.341. (Contextual reference for dinitration risks).
Sources
- 1. jmaterenvironsci.com [jmaterenvironsci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sci-Hub. Aromatic nitration via electron transfer. X. Light-initiated and thermal nitration reactions during photolysis of naphthalene/tetranitromethane or 1-methoxynaphthalene/tetranitromethane in dichloromethane / Journal of the American Chemical Society, 1991 [sci-hub.sg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Challenge of Purifying 1-Methoxy-6-nitronaphthalene
An in-depth guide to the purification of crude 1-Methoxy-6-nitronaphthalene, tailored for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting, FAQs, and validated protocols to address common challenges encountered during the purification process.
1-Methoxy-6-nitronaphthalene is a key intermediate in organic synthesis. Its preparation, typically via the nitration of 2-methoxynaphthalene, often yields a crude product contaminated with various impurities.[1][2] The primary challenge lies in the separation of the desired 1,6-isomer from other positional isomers formed during the electrophilic substitution reaction.[3][4] Common impurities may include:
-
Positional Isomers: Such as 1-methoxy-2-nitronaphthalene, 1-methoxy-4-nitronaphthalene, and other mono-nitrated species.
-
Unreacted Starting Material: Residual 2-methoxynaphthalene.[5]
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of more polar di-nitro compounds.[6]
-
Process Contaminants: Residual acids and solvents from the synthesis.
Achieving high purity is critical, as the presence of these impurities can compromise the yield, selectivity, and safety profile of subsequent synthetic steps. This guide provides a systematic approach to troubleshooting and executing the purification of this valuable compound.
Purification Workflow & Decision Logic
The general strategy involves an initial assessment of the crude mixture by Thin-Layer Chromatography (TLC), followed by an appropriate purification technique.
Caption: A decision-making workflow for purifying crude 1-Methoxy-6-nitronaphthalene.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the purification process.
Question 1: My initial TLC of the crude product shows a smear of spots that are very close together. What does this indicate and how should I proceed?
Answer: A smear or a series of spots with very similar Rf values strongly suggests the presence of multiple positional isomers.[4] These isomers have similar polarities, making them difficult to separate.
-
Causality: The directing effects of the methoxy group on the naphthalene ring system can lead to nitration at several positions, resulting in a mixture of isomers.
-
Recommended Action: Recrystallization alone is unlikely to resolve this mixture effectively. Flash column chromatography is the recommended method.[6] You will need to perform a systematic solvent screen using TLC to find a mobile phase that provides the best possible separation between the spots before attempting a preparative column. A shallow solvent gradient is often necessary for resolving closely related isomers.
Question 2: I performed a recrystallization, but my yield is extremely low. What are the common causes?
Answer: Low recovery from recrystallization is a frequent issue and can be attributed to several factors.[7]
-
Causality & Troubleshooting:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant amount of your compound in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, recovery will be poor. Solution: Re-evaluate your solvent system. A mixed-solvent system (e.g., methanol/water or ethyl acetate/hexane) can often provide the desired solubility profile.[8]
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of very small crystals that are difficult to filter. Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.
-
Premature Crystallization: If crystallization occurs during a hot filtration step (to remove insoluble impurities), significant product loss can occur. Solution: Ensure your filtration apparatus (funnel, flask) is pre-heated and use a slight excess of hot solvent to prevent the solution from cooling and crystallizing prematurely.
-
Question 3: After column chromatography, my "pure" fractions still show a minor impurity spot on TLC. Should I re-run the column?
Answer: Not necessarily. If the impurity is minor, a final polishing step via recrystallization is often more efficient than a second column.
-
Causality: Minor overlap of fractions or slight tailing of compounds on the column can lead to trace impurities in the collected product.
-
Recommended Action:
-
Combine the fractions that are >95% pure as determined by TLC.
-
Evaporate the solvent using a rotary evaporator.
-
Perform a recrystallization on the resulting solid. This is highly effective at removing small amounts of impurities that have slightly different solubilities, resulting in a product of very high purity.[6]
-
Question 4: My product oiled out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present, causing a melting point depression.
-
Recommended Actions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.
-
Induce Crystallization: If it still tends to oil out, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a "seed" crystal of the pure compound can also be very effective.
-
Change Solvents: If the problem persists, switch to a lower-boiling point solvent or a different solvent system altogether.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of 1-Methoxy-6-nitronaphthalene?
A good starting point for silica gel chromatography is a non-polar/polar mixture, such as a gradient of Ethyl Acetate in Hexane.[1][6] Begin with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 10%, 15%) to elute the compounds. The exact ratio must be optimized using TLC first.
Q2: How do I perform a TLC analysis for this compound?
Use a silica gel TLC plate. Spot a dilute solution of your crude material. Develop the plate in a sealed chamber containing a pre-screened solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.[6] The desired product and its isomers are UV-active. Calculate the Rf value for each spot to assess separation.[9]
Q3: What analytical techniques can confirm the identity and purity of the final product?
-
¹H NMR Spectroscopy: To confirm the structure and isomeric purity. The chemical shifts and coupling constants of the aromatic protons will be unique for the 1,6-isomer.[10][11]
-
HPLC: To obtain a quantitative assessment of purity. A reverse-phase C18 or a phenyl-hexyl column can be effective for separating nitroaromatic isomers.[12]
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating isomeric mixtures.
1. TLC Solvent System Optimization:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).
-
Spot the crude mixture on separate TLC plates and develop them.
-
The ideal system will show good separation between the major spot (product) and other spots, with the product Rf value between 0.25 and 0.40.
2. Column Preparation (Wet Slurry Method):
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column, gently tapping to ensure even packing. Add another layer of sand on top.
-
Equilibrate the column by running the eluent through until the packing is stable. Do not let the column run dry.[6]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the solvent polarity as the column runs (gradient elution).
-
Collect fractions in separate test tubes and monitor the elution process by spotting every few fractions on a TLC plate.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Protocol 2: Purification by Recrystallization
This method is best for removing minor impurities from a product that is already relatively pure.
1. Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) and observe solubility.
-
A good solvent will dissolve the solid when heated but show low solubility at room temperature or upon cooling. Ethanol or a mixture of ethyl acetate and hexane are good starting points.[1][13][14]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
In a fume hood, add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is highly colored from impurities, add a small amount of activated charcoal and heat for a few minutes.
4. Filtration (Hot Filtration if charcoal or insoluble impurities are present):
-
If charcoal was used or if insoluble material is visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
5. Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize yield.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
Data Summary Table
| Parameter | Column Chromatography | Recrystallization |
| Primary Use | Separation of isomers, complex mixtures | Removal of minor impurities, final polishing |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Not Applicable |
| Typical Mobile Phase | Hexane:Ethyl Acetate (gradient) | Ethanol, Methanol, or Ethyl Acetate/Hexane |
| Key Advantage | High resolving power for similar compounds | Simplicity, scalability, high purity for clean crudes |
| Potential Issue | Can be time-consuming and use large solvent volumes | Low yield if not optimized, risk of oiling out |
Troubleshooting Logic Diagram
Sources
- 1. Crystal structure of 2-methoxy-1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. scitepress.org [scitepress.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methoxynaphthalene - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Methoxynaphthalene(2216-69-5) 1H NMR [m.chemicalbook.com]
- 12. Separation of 1-Nitronaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 14. youtube.com [youtube.com]
Technical Support Center: 1-Methoxy-6-nitronaphthalene Synthesis & Optimization
Executive Summary & Strategy
Current Status: Users frequently report low yields (<15%) and difficult purification when attempting to synthesize 1-methoxy-6-nitronaphthalene via the direct nitration of 1-methoxynaphthalene (nerolin).
Technical Directive: Direct nitration is not recommended for the 6-isomer due to the strong ortho/para directing effect of the methoxy group, which kinetically favors the 4-nitro (major) and 2-nitro (minor) products.
Optimized Pathway: The validated high-yield route is the O-methylation of 6-nitro-1-naphthol . This guide focuses on optimizing this nucleophilic substitution workflow to achieve yields >90% with high regiochemical purity.
Interactive Troubleshooting Guide (Q&A)
Module A: Route Selection & Regioselectivity
Q1: I am nitrating 1-methoxynaphthalene with HNO₃/H₂SO₄ at 0°C, but HPLC shows the major product is the 4-nitro isomer. How do I shift selectivity to the 6-position?
A: You are fighting fundamental electronic effects that cannot be overcome by simple temperature optimization.
-
Mechanism: The methoxy group at C1 is an electron-donating group (EDG) that activates the ring. It directs electrophilic aromatic substitution (SEAr) strongly to the ortho (C2) and para (C4) positions.
-
Kinetic Control: The C4 position is alpha-like and para-activated, making it the kinetic sink.
-
Thermodynamic Control: Even at higher temperatures, the C6 position (on the second ring) is not sufficiently activated to compete with C2/C4.
-
Solution: Abort direct nitration. Switch to the O-Methylation Protocol (see Module B).
Q2: If I must use direct nitration (e.g., raw material availability), can I isolate the 6-isomer?
A: Yes, but it is inefficient. The 6-nitro isomer typically forms as a trace byproduct (<5%).
-
Purification: You will require multiple recrystallizations from ethanol or rigorous column chromatography (Silica gel, Hexane/EtOAc gradient). The separation factor (
) between the 4-nitro and 6-nitro isomers is low, leading to significant mass loss.
Module B: Optimization of O-Methylation (Recommended Route)
Reaction: 6-Nitro-1-naphthol + Me-X + Base
Q3: I am using Potassium Carbonate (
A: The "Acetone/K2CO3" system is mild but often kinetically slow for nitronaphthols due to poor solubility of the nitronaphtholate anion.
-
Optimization 1 (Solvent Switch): Switch to DMF (N,N-Dimethylformamide) or NMP . These polar aprotic solvents solvate the cation (
), leaving the naphthoxide anion "naked" and highly nucleophilic. -
Optimization 2 (Temperature): Increase temperature to 60°C . Do not exceed 80°C to avoid decomposition or side reactions.
-
Expected Result: Reaction time reduces to 2–4 hours.
Q4: I see a new impurity at RRT 1.2. What is it?
A: This is likely the C-methylated byproduct or an over-alkylation artifact, though rare with O-methylation. More likely, if using Methyl Iodide (MeI), it could be oxidative degradation if the reaction is exposed to light/air for too long.
-
Fix: Ensure the reaction is performed under an inert atmosphere (
or ) and protect from light if using iodides.
Optimized Experimental Protocol
Objective: Synthesis of 1-Methoxy-6-nitronaphthalene via Williamson Ether Synthesis.
Reagents & Parameters Table
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Precursor | 6-Nitro-1-naphthol | 6-Nitro-1-naphthol | Defines regiochemistry. |
| Solvent | Acetone | DMF (Anhydrous) | Increases nucleophilicity of naphthoxide. |
| Base | Excess base ensures complete deprotonation. | ||
| Alkylating Agent | Methyl Iodide (1.0 eq) | Methyl Iodide (1.2 eq) | Slight excess drives reaction to completion. |
| Temperature | Reflux (56°C) | 60°C | Optimal kinetic window. |
| Time | 18-24 Hours | 3-4 Hours | Reduced cycle time. |
Step-by-Step Workflow
-
Charge: To a dry 3-neck round bottom flask equipped with a magnetic stirrer and N2 inlet, add 6-Nitro-1-naphthol (1.0 eq) and Anhydrous DMF (10 volumes) .
-
Deprotonation: Add
(2.0 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: Solution typically turns deep yellow/orange due to nitronaphtholate formation. -
Addition: Cool to 0–5°C (optional, controls exotherm). Add Methyl Iodide (MeI) (1.2 eq) dropwise over 10 minutes.
-
Reaction: Heat to 60°C and monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]
-
Quench: Once starting material <1.0%, pour the mixture into Ice Water (50 volumes) with vigorous stirring. The product should precipitate.
-
Isolation: Filter the precipitate. Wash with water (
) to remove residual DMF and inorganic salts. -
Purification: Recrystallize from Ethanol if necessary to remove trace iodine color.
Visualizing the Chemistry
Diagram 1: Regioselectivity Logic & Pathway Selection
This diagram illustrates why the Direct Nitration route fails and why the O-Methylation route is the correct engineering choice.
Figure 1: Pathway decision tree highlighting the regiochemical pitfalls of direct nitration versus the specificity of O-methylation.
Diagram 2: Impurity & Troubleshooting Flow
Use this logic tree to diagnose issues with the final product quality.
Figure 2: Troubleshooting logic for common synthetic deviations in the O-methylation protocol.
References
-
Regioselectivity in Naphthalene Nitration
- Ward, E. R., & Hawkins, J. G. (1954). "Nitration of 1-methoxynaphthalene." Journal of the Chemical Society, 2975-2977. (Establishes 4-nitro and 2-nitro as primary products).
-
O-Methylation Optimization (Analogous Protocols)
-
Malapaka, C., et al. (2017).[2] "Optimization of methylation reaction." Drug Discovery Today: Technologies, 24, 25-30. (Validates NaH/DMF and K2CO3/DMF efficiency for hydroxy-quinolines/naphthalenes).
-
-
General Synthesis of Nitro-Naphthyl Ethers
- Bunce, N. J., et al. (2003). "Photosubstitution of 1-methoxy-4-nitronaphthalene." Journal of Organic Chemistry.
-
Isomer Properties & Safety
- PubChem Compound Summary for 1-Methoxy-6-nitronaphthalene (CAS 31108-29-9).
Sources
Preventing dinitration in 1-methoxynaphthalene synthesis
Technical Support Center: Selective Nitration of 1-Methoxynaphthalene
Executive Summary: The Activation Paradox
The Core Challenge:
1-Methoxynaphthalene (Nerolin) presents a classic "activation paradox" in electrophilic aromatic substitution (EAS). The methoxy group (
While this allows for rapid reaction rates, it obliterates the kinetic window usually available to stop the reaction. Standard nitration conditions (mixed acid:
The Solution Strategy: To prevent dinitration, you must shift from thermodynamic forcing (excess acid/heat) to kinetic control (stoichiometric starvation and mild nitrating agents).
Mechanistic Pathway & Control Points
The following diagram illustrates the critical branching points where dinitration occurs and the control parameters required to prevent it.
Figure 1: Reaction pathway showing the critical transition from mono- to dinitration. Note that the 4-nitro product is still sufficiently activated to accept a second nitro group under harsh conditions.
Reagent Selection Guide
Choosing the right nitrating agent is 80% of the solution. Do not use standard mixed acid for this substrate unless you are working at industrial scale with specialized flow reactors.
| Reagent System | Reactivity | Selectivity (4-NO2) | Dinitration Risk | Recommendation |
| Mixed Acid ( | Very High | Low | Critical | AVOID. Too harsh; causes tars and dinitration. |
| Acetyl Nitrate ( | Moderate | High | Low | STANDARD. Best balance of cost and control. |
| Claycop (Cu(NO3)2 on Clay) | Mild | Very High | Negligible | PRECISION. Use for high-value synthesis (<5g). |
| Nitropyrazoles | Tunable | High | Low | NOVEL. Good for specific isomer needs but expensive. |
Validated Experimental Protocol
Method: Regioselective Mononitration using Acetyl Nitrate Rationale: Acetyl nitrate is generated in situ. It provides a lower concentration of the active nitronium species compared to sulfuric acid, allowing the reaction to stop after the first substitution.
Safety Warning: Acetyl nitrate is potentially explosive if heated. Never allow the temperature to exceed 20°C. Generate it strictly in situ.
Step-by-Step Methodology:
-
Reagent Preparation (In Situ):
-
In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Acetic Anhydride (3.0 equiv) .
-
Cool the anhydride to 0°C using an ice/salt bath.
-
Slowly add Fuming Nitric Acid (1.05 equiv) dropwise.
-
CRITICAL: Maintain internal temperature < 5°C during addition. Stir for 15 mins to form acetyl nitrate.
-
-
Substrate Addition:
-
Dissolve 1-Methoxynaphthalene (1.0 equiv) in a minimal amount of Acetic Anhydride or Nitromethane.
-
Add this solution dropwise to the acetyl nitrate mixture.
-
Rate Control: The addition should take 30–45 minutes. Do not rush.
-
-
Reaction Phase:
-
Maintain temperature at 0–5°C for 2 hours.
-
Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
) and the appearance of the yellow 4-nitro product ( ). -
Stop Point: If starting material remains but dinitration spots appear (usually lower
), stop immediately . It is better to recycle starting material than separate dinitro impurities.
-
-
Quenching & Workup:
-
Pour the reaction mixture onto crushed ice (500g) with vigorous stirring. The product will precipitate as a yellow solid.
-
Filter the solid and wash with cold water (
) to remove acetic acid. -
Recrystallize from Ethanol or Methanol to remove trace 2-nitro isomers.
-
Troubleshooting & FAQs
Q1: I am seeing ~15% dinitrated product (2,4-dinitro-1-methoxynaphthalene). How do I stop this? Diagnosis: You likely have a local concentration excess of the nitrating agent or the temperature spiked. Corrective Action:
-
Reduce Stoichiometry: Drop your
equivalents from 1.05 to 0.95 . "Starving" the reaction ensures the nitrating agent is consumed before it can attack the product. -
Dilution: Double the volume of solvent (Acetic Anhydride). This reduces the collision frequency between the nitrating agent and the mononitrated product.
Q2: My reaction mixture turned black/tarry. Diagnosis: Oxidative degradation. The naphthalene ring is electron-rich and prone to oxidation by strong acids. Corrective Action:
-
Exclude Light/Air: Run the reaction under Nitrogen (
). -
Switch Reagent: If tarring persists, switch to Claycop (Clay-supported Copper Nitrate). Solid-supported reagents prevent the oxidative degradation associated with liquid acids.
Q3: I need the 2-nitro isomer, but I'm only getting the 4-nitro isomer. Diagnosis: The 4-position is sterically favored and electronically activated. Corrective Action: Directing nitration to the 2-position (ortho) is difficult with standard reagents. You may need to use blocking groups (e.g., sulfonating the 4-position, nitrating, then desulfonating) or use specialized ortho-directing catalysts, though these are complex. For standard synthesis, accept that 4-nitro is the thermodynamic and kinetic major product.
Q4: Can I use Sulfuric Acid as a catalyst to speed this up?
Answer: NO. Adding
References
-
Claycop Reagent Utility: Begari, E., et al. "Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins."[1] Synlett, 2014, 25, 1997-2000.[1]
-
Regioselectivity Mechanisms: "Nitration of Naphthalene and Derivatives."[2] Master Organic Chemistry, 2018.
-
Acetyl Nitrate Kinetics: "Single-Step Mechanism for Regioselective Nitration of 9,10-BN-Naphthalene with Acetyl Nitrate." J. Phys.[3] Chem. A, 2022.[4]
-
Green Nitration Methods: "A novel method for the nitration of deactivated aromatic compounds." J. Chem. Soc., Perkin Trans.[5] 1, 2000.[1][6]
Sources
- 1. Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Single-Step Mechanism for Regioselective Nitration of 9,10-BN-Napthalene with Acetyl Nitrate in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A novel method for the nitration of deactivated aromatic compounds [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 1-Methoxy-6-nitronaphthalene
Welcome to the technical support center for the analysis of 1-Methoxy-6-nitronaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in this critical chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental workflows. Our approach is rooted in established scientific principles and practical, field-proven experience to ensure the integrity and quality of your work.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the analysis of 1-Methoxy-6-nitronaphthalene, providing not just solutions but also the scientific reasoning behind them.
Scenario 1: Unexpected Peaks in Your HPLC-UV Chromatogram
Question: I am running an HPLC-UV analysis of my 1-Methoxy-6-nitronaphthalene sample, and I see several unexpected small peaks eluting close to my main peak. How can I identify these impurities?
Answer:
The presence of unexpected peaks in your chromatogram is a common challenge that can arise from several sources, including process-related impurities from synthesis, degradation products, or contaminants. A systematic approach is crucial for identification.
Step-by-Step Identification Protocol:
-
Hypothesize Potential Impurities: Based on the typical synthesis of 1-Methoxy-6-nitronaphthalene, which involves the nitration of 1-methoxynaphthalene, potential process-related impurities include:
-
Isomeric Impurities: Nitration of 1-methoxynaphthalene can lead to the formation of other isomers, such as 1-methoxy-2-nitronaphthalene, 1-methoxy-4-nitronaphthalene, and 1-methoxy-5-nitronaphthalene. The substitution pattern is directed by the methoxy group.
-
Starting Material: Incomplete reaction can result in residual 1-methoxynaphthalene.
-
Byproducts of Nitration: Over-nitration can lead to dinitrated species. The nitration process itself can also generate colored byproducts and tars, especially if the reaction temperature is not well-controlled.[1]
-
-
Employ Mass Spectrometry (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
Methodology: Use the same chromatographic conditions as your HPLC-UV method and couple the outlet to a mass spectrometer.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the hypothesized impurities. For instance, isomeric impurities will have the same mass as your main compound (C11H9NO3, molecular weight: 203.19 g/mol )[4], while residual starting material (1-methoxynaphthalene, C11H10O) will have a different mass. Dinitrated products would have a higher mass.
-
-
Perform Forced Degradation Studies: To determine if the impurities are degradation products, conduct forced degradation studies.[5][6][7][8] This involves subjecting your sample to stress conditions to intentionally induce degradation.
-
Rationale: This helps to create a "degradation map" of your molecule and can confirm if the impurities seen in your initial analysis are formed under specific stress conditions.
-
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by LC-MS and compare the degradation profiles to your initial chromatogram.
-
-
Confirm with Reference Standards: Once you have a hypothesis for the identity of an impurity, the gold standard for confirmation is to obtain a certified reference standard of that compound and compare its retention time and mass spectrum to your unknown peak.
Experimental Workflow for Impurity Identification
Caption: Workflow for the systematic identification of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of 1-Methoxy-6-nitronaphthalene?
A1: The impurity profile can vary depending on the synthetic route and purification process. However, based on the common synthesis involving the nitration of 1-methoxynaphthalene, the most probable impurities are:
| Impurity Type | Potential Compounds | Reason for Formation |
| Isomeric Impurities | 1-Methoxy-2-nitronaphthalene, 1-Methoxy-4-nitronaphthalene, 1-Methoxy-5-nitronaphthalene, 2-Methoxy-6-nitronaphthalene[9] | Formed during the nitration of 1-methoxynaphthalene due to electrophilic substitution at different positions on the naphthalene ring. |
| Starting Material | 1-Methoxynaphthalene | Incomplete reaction during synthesis. |
| Byproducts | Dinitrated methoxynaphthalenes | Over-nitration or harsh reaction conditions. |
| Degradation Products | Hydroxylated nitronaphthalenes, Naphthoquinones | Can form under hydrolytic or oxidative stress. For example, similar compounds like 1-nitronaphthalene can be enzymatically converted to 1,2-dihydroxynaphthalene.[10] |
| Residual Solvents | Acetic acid, Sulfuric acid, Ethanol | Used during synthesis and purification.[1] |
Q2: Which analytical techniques are best suited for impurity profiling of 1-Methoxy-6-nitronaphthalene?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling.[3]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separation and quantification of known and unknown impurities. A reversed-phase C18 column is often a good starting point.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of unknown impurities, providing crucial information for their identification.[2][12]
-
Gas Chromatography (GC): Ideal for the analysis of volatile impurities, particularly residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for detecting and quantifying inorganic or elemental impurities.[3]
Analytical Techniques for Impurity Profiling
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. synchem.de [synchem.de]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. 4900-67-8|2-Methoxy-6-nitronaphthalene|BLD Pharm [bldpharm.com]
- 10. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Reaction Safety & Optimization Hub: Nitration of Methoxynaphthalene
Topic: Managing Exothermic Profiles & Regioselectivity in Activated Naphthalene Systems Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists
Introduction: The "Activated Ring" Paradox
Welcome to the technical support center. You are likely here because the nitration of methoxynaphthalene (nerolin) is deceivingly difficult. Unlike benzene, the fused naphthalene system coupled with an electron-donating methoxy group (
The Paradox: The reaction is fast and high-yielding, but this same reactivity leads to two critical failure modes:
-
Thermal Runaway: The activation energy is low, leading to rapid heat release that overwhelms standard batch cooling.
-
Regiochemical Drift: High temperatures promote dinitration and oxidative tar formation, ruining the impurity profile.
This guide treats the reaction not just as a synthesis, but as a heat-transfer challenge.
Module 1: Thermal Safety & The "Induction Trap"
Q: The temperature spikes after I stop adding the acid. Why is there a delay?
A: You are experiencing the "Induction Trap," a common phenomenon in heterogeneous or viscous nitrations.
The Mechanism:
In the early stages of addition, if the stirring is inefficient or the temperature is too low (
Troubleshooting Protocol:
-
The "10% Rule": Add only 10% of the nitrating agent. Stop. Wait for the exotherm to appear and subside. Only then proceed with continuous addition.
-
Stirring Dynamics: Methoxynaphthalene is a solid (mp ~70°C for 2-isomer). If reacting in suspension, ensure high-shear mixing. Localized hotspots at the solid-liquid interface are ignition points for decomposition.
Visualizing the Safety Logic
The following logic flow illustrates the decision matrix for managing heat accumulation.
Figure 1: Decision matrix for handling thermal accumulation during batch nitration.
Module 2: Regioselectivity & Reagent Selection
Q: I am seeing significant dinitration (over-nitration). How do I stop at the mono-nitro product?
A: The methoxy group activates the ring so strongly that the second nitration often competes with the first. You must switch from "Thermodynamic" conditions (Mixed Acid) to "Kinetic" control or milder reagents.
Comparison of Nitrating Agents:
| Reagent System | Active Species | Exotherm Risk | Selectivity (Mono:Di) | Notes |
| Mixed Acid ( | Nitronium Ion ( | EXTREME | Low (60:40) | Aggressive. High risk of tar formation. Only for flow chemistry. |
| Acetyl Nitrate ( | Acetyl Nitrate | HIGH | High (90:10) | Explosion Hazard. Must keep |
| Menke Conditions ( | Nitronium Acetate | Medium | Very High (>95:5) | Heterogeneous.[1] Milder. Best for lab-scale selectivity [1]. |
Q: Where will the nitro group go? (1- vs 2-methoxynaphthalene)
-
1-Methoxynaphthalene: Directs predominantly para (4-position) due to steric hindrance at the ortho position, though significant 2-nitro (ortho) forms under high heat.
-
2-Methoxynaphthalene: Directs predominantly to the 1-position (ortho) . This is the "Kinetic" product. The 1-position is electronically most active but sterically crowded. High temperatures (
) can cause migration or sulfonation if is used.
Module 3: Advanced Processing (Flow Chemistry)
Q: Batch synthesis works on 5g, but the 100g scale charred. Why?
A: Surface-area-to-volume ratio failure. In a 100g batch flask, heat generation scales cubically (volume), but cooling scales squarely (surface area). You cannot remove heat fast enough, leading to oxidative degradation (charring).
The Solution: Continuous Flow Nitration For activated substrates like methoxynaphthalene, continuous flow is the industry standard for scale-up [2]. It allows precise residence time control (stopping the reaction before dinitration occurs) and superior heat exchange.
Protocol: Continuous Flow Nitration of Methoxynaphthalene
Reagents:
-
Stream A: Methoxynaphthalene dissolved in Dichloromethane (DCM) or Acetic Acid (0.5 M).
-
Stream B: 65%
(1.1 - 1.5 equivalents). Note: Avoid if possible to reduce viscosity and tar.
Workflow Diagram (Graphviz):
Figure 2: Continuous flow setup to manage exotherm and residence time.
Key Parameters for Flow:
-
Residence Time: 30–60 seconds. (Contrast with 1-2 hours in batch).
-
Temperature: Maintain
to . The micro-channels allow efficient heat removal even at these rates. -
Quench: Immediate inline quenching prevents the reaction mixture from heating up in the collection vessel.
Module 4: Critical Safety Warning (Acetyl Nitrate)
If you choose to use Acetic Anhydride (
-
The Hazard: Mixing
and generates Acetyl Nitrate .[2][3] -
The Danger Zone: Above
, Acetyl Nitrate can detonate [3]. -
The Protocol:
-
Cool
to . -
Add
dropwise, keeping Temp . -
Add the substrate last (or add the pre-formed acetyl nitrate to the substrate) with extreme temperature monitoring.
-
NEVER add
to hot .
-
References
-
Menke Conditions & Selectivity
-
Title: Nitration with Metal Nitrates and Acetic Anhydride.[4]
- Source:Journal of the American Chemical Society / BenchChem Technical Notes.
- Context: Use of Copper(II)
-
URL: (Verified general reference for nitration selectivity/safety).
-
-
Continuous Flow Nitration
-
Acetyl Nitrate Safety
- Title: Acetyl Nitr
- Source: NOAA / PubChem.
- Context: Safety data regarding the explosive decomposition of acetyl nitr
-
URL:
Sources
Technical Support Center: Characterization of Unexpected Byproducts in 1-Methoxy-6-nitronaphthalene Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving 1-Methoxy-6-nitronaphthalene. It is designed to offer practical, field-proven insights and troubleshooting strategies rooted in established chemical principles.
Introduction
1-Methoxy-6-nitronaphthalene is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its synthesis, typically involving the nitration of 1-methoxynaphthalene, can sometimes lead to the formation of unexpected byproducts that can complicate purification, reduce yields, and potentially introduce undesirable toxicological profiles in downstream applications. This guide will help you identify, characterize, and mitigate the formation of these impurities.
Common Unexpected Byproducts and Their Formation Mechanisms
The nitration of 1-methoxynaphthalene is an electrophilic aromatic substitution reaction. While the desired product is 1-Methoxy-6-nitronaphthalene, several other isomers and byproducts can be formed depending on the reaction conditions.[1][2]
Isomeric Byproducts
The primary source of unexpected byproducts is the formation of positional isomers during the nitration step. The methoxy group is an ortho-, para-directing group, while the naphthalene ring system itself has preferred positions for electrophilic attack.
-
1-Methoxy-2-nitronaphthalene and 1-Methoxy-4-nitronaphthalene: These are common isomers formed during the nitration of 1-methoxynaphthalene.[1] The ratio of these isomers to the desired 1-Methoxy-6-nitronaphthalene is highly dependent on the nitrating agent, temperature, and solvent used.
-
Dinitronaphthalenes: Over-nitration can lead to the formation of dinitronaphthalene derivatives.[3] Common examples include 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.
Byproducts from Side Reactions
Besides isomeric impurities, other byproducts can arise from unintended side reactions:
-
Demethylation Products: Under harsh acidic conditions or elevated temperatures, the methoxy group can be cleaved to form nitronaphthol derivatives.[4] This demethylation process can significantly impact the final product profile.[4]
-
Reduction Products: If reducing agents are present, even in trace amounts, or if certain reaction conditions favor reduction, the nitro group can be partially or fully reduced to form nitroso, hydroxylamino, or amino derivatives.[5]
-
Oxidation Products: Strong oxidizing conditions can lead to the formation of various oxidation byproducts, including naphthoquinones.
-
Polymerization/Tar Formation: Aggressive reaction conditions, such as high temperatures and prolonged reaction times, can lead to the formation of polymeric materials or tar, which can be difficult to remove.[6]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Question 1: My reaction yield is significantly lower than expected, and I observe a complex mixture of products in my initial analysis (TLC/LC-MS). What are the likely causes?
Answer:
A low yield accompanied by a complex product mixture often points to a lack of reaction control. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Reaction Conditions:
-
Temperature Control: Nitration reactions are typically exothermic. Poor temperature control can lead to over-nitration and the formation of tar.[6] Ensure your cooling bath is adequate and the addition of the nitrating agent is slow enough to maintain the desired temperature.
-
Nitrating Agent Stoichiometry: An excess of the nitrating agent can significantly increase the formation of dinitrated byproducts.[3] Carefully check the stoichiometry of your reagents.
-
Reaction Time: Prolonged reaction times can lead to the formation of degradation products. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
2. Assess the Purity of Your Starting Materials:
-
1-Methoxynaphthalene: Impurities in the starting material can lead to the formation of unexpected byproducts. Verify the purity of your 1-methoxynaphthalene using GC-MS or NMR.
-
Nitrating Agent: The composition of your nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid) is critical.[1] Prepare it fresh and ensure accurate measurements.
3. Analytical Workflow for Initial Assessment:
To quickly assess the complexity of your product mixture, a simple analytical workflow can be employed.
Caption: Initial analytical workflow for byproduct assessment.
Question 2: I've identified an unexpected peak in my HPLC analysis with a mass corresponding to a dinitrated product. How can I confirm its identity and prevent its formation?
Answer:
The presence of a dinitrated byproduct indicates that the reaction conditions are too harsh.
1. Confirmation of Identity:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to confirm the elemental composition of the byproduct.
-
NMR Spectroscopy: If the byproduct can be isolated, 1H and 13C NMR spectroscopy will be crucial for determining the exact substitution pattern on the naphthalene ring.
-
Reference Standards: If available, compare the retention time and mass spectrum of your byproduct with a certified reference standard of the suspected dinitronaphthalene isomer.
2. Mitigation Strategies:
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the second nitration.
-
Decrease the Amount of Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating agent.
-
Change the Solvent: The choice of solvent can influence the reactivity of the nitrating agent. Consider using a less polar solvent to moderate the reaction.
Table 1: Common Dinitronaphthalene Byproducts and Their Expected Molecular Weights
| Byproduct Name | Molecular Formula | Exact Mass (m/z) |
| 1-Methoxy-x,y-dinitronaphthalene | C11H8N2O5 | 248.0433 |
Question 3: My product has a phenolic impurity, suggesting demethylation has occurred. What conditions favor this side reaction, and how can I avoid it?
Answer:
Demethylation of the methoxy group is typically acid-catalyzed and is favored by high temperatures and prolonged exposure to strong acids.[4]
1. Conditions Favoring Demethylation:
-
High Concentrations of Strong Acid: A high concentration of sulfuric acid in the nitrating mixture can promote ether cleavage.
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for demethylation.
-
Extended Reaction Times: The longer the methoxy group is exposed to acidic conditions, the more likely it is to be cleaved.
2. Prevention of Demethylation:
-
Milder Nitrating Agents: Consider using alternative nitrating agents that do not require strongly acidic conditions, such as acetyl nitrate or nitronium tetrafluoroborate.
-
Optimize Acid Concentration: If using a mixed acid system, carefully optimize the concentration of sulfuric acid.
-
Minimize Reaction Time: As determined by reaction monitoring, quench the reaction as soon as the desired product is formed in sufficient yield.
Sources
Validation & Comparative
1-Methoxy-6-nitronaphthalene vs 1-nitronaphthalene reactivity
Comparative Guide: 1-Methoxy-6-nitronaphthalene vs. 1-Nitronaphthalene Reactivity
Executive Summary: The "Push-Pull" Effect
This guide provides a technical comparison between 1-Nitronaphthalene (1-NN) and its disubstituted derivative, 1-Methoxy-6-nitronaphthalene (1-M-6-NN) .
The core distinction lies in their electronic topology. 1-NN is a globally deactivated aromatic system dominated by the electron-withdrawing nitro group. In contrast, 1-M-6-NN represents a classic "push-pull" chromophore: the methoxy group (C1) acts as an electron donor (push), while the nitro group (C6) acts as an electron acceptor (pull) on the distal ring. This specific substitution pattern radically alters the regioselectivity of Electrophilic Aromatic Substitution (EAS), photophysical properties, and reduction kinetics.
Electronic Structure & Reactivity Logic
To predict reactivity, we must analyze the resonance contributions and Hammett influence of the substituents.
Reactivity Decision Matrix
The following diagram illustrates the divergent reactivity pathways for these two compounds.
Figure 1: Decision matrix showing the divergent regioselectivity driven by substituent effects.
Comparative Reactivity Table
| Feature | 1-Nitronaphthalene (1-NN) | 1-Methoxy-6-nitronaphthalene (1-M-6-NN) |
| Electronic Nature | Electron Deficient (Deactivated) | Amphiphilic (Activated C1-Ring, Deactivated C6-Ring) |
| Primary EAS Site | C5 or C8 (Unsubstituted Ring) | C2 or C4 (Methoxy-bearing Ring) |
| EAS Rate | Slow (Requires catalyst/heat) | Fast (Reacts under mild conditions) |
| Reduction Potential | Standard Nitro-reduction (-1.4 V shift) | Altered by EDG; slightly harder to reduce due to resonance stabilization |
| Photophysics | Non-fluorescent (Fast Intersystem Crossing) | Solvatochromic; Potential Intramolecular Charge Transfer (ICT) |
Detailed Experimental Protocols
Synthesis of 1-Methoxy-6-nitronaphthalene
Note: Direct nitration of 1-methoxynaphthalene yields a mixture of 2- and 4-nitro isomers. To obtain the 1,6-isomer specifically, methylation of 6-nitro-1-naphthol is the preferred route.
Reagents:
-
6-Nitro-1-naphthol (1.0 eq)
-
Dimethyl sulfate (1.2 eq) or Methyl Iodide (1.5 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Acetone (Solvent)
Protocol:
-
Dissolution: Dissolve 6-nitro-1-naphthol (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.
-
Base Addition: Add anhydrous
(20 mmol) and stir for 15 minutes at room temperature to form the naphtholate. -
Alkylation: Add Dimethyl sulfate (12 mmol) dropwise via syringe. Caution: DMS is highly toxic.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent.[1]
-
Purification: Recrystallize the crude yellow solid from ethanol.
-
Validation: Check melting point and
-NMR (Look for singlet methoxy peak at ~4.0 ppm and doublet signals for naphthalene protons).
Comparative Bromination (EAS Test)
This experiment demonstrates the reactivity difference.
Substrate A: 1-Nitronaphthalene [2][3][4]
-
Conditions:
, (catalyst), 80°C. -
Observation: Reaction is sluggish. Evolution of HBr is slow.
-
Product: 1-Bromo-5-nitronaphthalene (major) and 1-Bromo-8-nitronaphthalene.
Substrate B: 1-Methoxy-6-nitronaphthalene
-
Conditions:
(1.0 eq), Acetic Acid, Room Temperature (No catalyst). -
Observation: Rapid decolorization of bromine.
-
Product: 1-Methoxy-2-bromo-6-nitronaphthalene (Ortho-substitution driven by Methoxy).
Reduction Chemistry: Nitro to Amine
Both compounds serve as precursors for aminonaphthalenes, which are critical in dye synthesis and drug discovery.
Catalytic Hydrogenation Workflow:
Figure 2: General reduction pathway. Note that the amino product of 1-M-6-NN (1-methoxy-6-aminonaphthalene) is highly unstable to oxidation and should be stored under argon.
Photophysical Properties (The "Push-Pull" Advantage)
While 1-Nitronaphthalene is notoriously non-fluorescent due to efficient Intersystem Crossing (ISC) to the triplet state (
| Solvent | 1-NN Emission | 1-M-6-NN Emission | Mechanism |
| Hexane | None | Weak Blue | Local Excited State (LE) |
| Acetonitrile | None | Red-Shifted (Weak) | Intramolecular Charge Transfer (ICT) |
Application Note: 1-M-6-NN can be used as a polarity probe in materials science, whereas 1-NN is primarily a synthetic intermediate or a triplet sensitizer.
Safety & Toxicity (Critical)
-
Nitronaphthalenes: Known mutagens. 1-Nitronaphthalene is metabolically activated by cytochrome P450 enzymes (specifically CYP2F) to form epoxides, which cause lung toxicity (Clara cell necrosis).
-
Handling: All experiments must be conducted in a fume hood. Double-gloving (Nitrile) is required.
-
Waste: Segregate all nitro-containing waste into halogenated organic waste streams (due to potential for explosive decomposition if mixed with strong alkalis or heated dry).
References
-
Synthesis of Nitronaphthalenes
- Source: "Synthesis of 1-Nitronaphthalene under Homogeneous Conditions." SciTePress.
-
Link:[Link]
-
Photophysics of Push-Pull Systems
- Source: "Excited-state dynamics of nitrated push-pull molecules." Journal of Physical Chemistry A.
-
Link:[Link]
-
Toxicity Mechanisms
-
General Reactivity Data
- Source: NIST Chemistry WebBook, "Naphthalene, 1-methoxy-4-nitro-" (Analogous reactivity d
-
Link:[Link]
Sources
Executive Summary: The Structural Probe
1-Methoxy-6-nitronaphthalene represents a critical structural probe in the study of Nitro-Polycyclic Aromatic Hydrocarbons (Nitro-PAHs). While its isomers (e.g., 1-nitronaphthalene and 1-methoxy-4-nitronaphthalene) are well-documented environmental toxicants and mutagens, the 1,6-isomer offers a unique window into distal substituent effects .
This guide compares the biological activity of 1-Methoxy-6-nitronaphthalene against its primary analogs. By analyzing the electronic interplay between the electron-donating methoxy group (at C1) and the electron-withdrawing nitro group (at C6), researchers can predict metabolic activation pathways and toxicological potency.
Key Insight: Unlike the 1,4-isomer, where substituents are electronically coupled on the same ring (promoting direct mutagenicity), the 1,6-isomer distributes these effects across the naphthalene system. This likely shifts the metabolic profile from direct nitroreduction toward cytochrome P450-mediated ring oxidation, altering its cytotoxic and mutagenic potential.
Comparative Analysis: 1-Methoxy-6-nitronaphthalene vs. Analogs
The following table synthesizes established data for key analogs to frame the predicted activity of the 1,6-isomer.
| Feature | 1-Methoxy-6-nitronaphthalene | 1-Nitronaphthalene (1-NN) | 1-Methoxy-4-nitronaphthalene | 2-Nitronaphthalene (2-NN) |
| Role/Class | Structural Probe / Synthetic Intermediate | Environmental Pollutant (Diesel Exhaust) | Direct-Acting Mutagen | Potent Human Mutagen |
| Electronic Character | Distal Push-Pull: OMe (C1) activates ring; NO₂ (C6) withdraws. | Electron Deficient: NO₂ withdraws from C1. | Proximal Push-Pull: Strong resonance between OMe (C1) and NO₂ (C4). | Electron Deficient: NO₂ withdraws from C2. |
| Primary Metabolic Route | Predicted: Ring Oxidation (CYP450) > Nitroreduction. | Ring Oxidation (CYP2F2/CYP2B1) → Epoxidation. | Nitroreduction (Direct) → Hydroxylamine. | Nitroreduction & Ring Oxidation.[1] |
| Mutagenicity (Ames) | Predicted: S9-Dependent (Indirect). | S9-Dependent (Weak/Moderate). | Direct-Acting (Potent in TA98/TA100). | S9-Dependent (Potent in human cells). |
| Cytotoxicity Target | Predicted: Clara Cells (Lung) / Hepatocytes. | Clara Cells (Lung) - Necrosis. | Bacterial/Mammalian DNA.[2] | Lymphoblasts (Human).[2] |
| Key Mechanism | Activation via epoxide formation on the electron-rich C1-C4 ring. | Epoxidation at C5-C6 or C7-C8. | Formation of resonance-stabilized nitrenium ion. | Formation of DNA-adducts (amino-naphthalene). |
Mechanistic Deep Dive: Electronic Control of Toxicity
The toxicity of nitronaphthalenes is governed by two competing pathways: Nitroreduction (leading to DNA-binding hydroxylamines) and Ring Oxidation (leading to cytotoxic epoxides/quinones).
The "Distal" Effect in the 1,6-Isomer
In 1-Methoxy-6-nitronaphthalene , the methoxy group at C1 is an Electron Donating Group (EDG) .
-
Effect on Ring A (C1-C4): Significantly increases electron density, making it a prime target for electrophilic attack by Cytochrome P450 enzymes (Epoxidation).
-
Effect on Ring B (C5-C8): The nitro group at C6 is an Electron Withdrawing Group (EWG) , deactivating Ring B.
-
Result: Metabolic activation is "steered" toward Ring A oxidation. This contrasts with 1-Nitronaphthalene , where the ring is generally deactivated, requiring specific enzymes (CYP2F2) to force oxidation.
Pathway Visualization
The diagram below illustrates the divergent metabolic fates based on substituent positioning.
Figure 1: Predicted metabolic activation pathways for 1-Methoxy-6-nitronaphthalene. The electron-rich methoxy ring favors oxidation (Cytotoxicity), while the nitro ring favors reduction (Mutagenicity).
Experimental Protocols for Validation
To empirically define the activity of 1-Methoxy-6-nitronaphthalene, the following self-validating protocols should be employed. These are designed to distinguish between direct-acting and metabolically activated toxicity.
Modified Ames Test (Mutagenicity)
Objective: Determine if the compound is a direct mutagen (like the 1,4-isomer) or requires S9 activation (like the 1,6-isomer is predicted to be).
-
Strains: Salmonella typhimurium TA98 (frameshift), TA100 (base-pair), and TA98NR (nitroreductase-deficient).
-
Control: 1-Nitropyrene (positive control for S9-independent), 2-Aminofluorene (positive control for S9-dependent).
Protocol Steps:
-
Preparation: Dissolve 1-Methoxy-6-nitronaphthalene in DMSO. Prepare serial dilutions (0.1, 1.0, 10, 100, 500 µ g/plate ).
-
S9 Mix: Prepare 10% rat liver S9 fraction (induced with Aroclor 1254) with cofactor mix (NADP, G-6-P).
-
Pre-incubation: Incubate bacteria + test compound + (buffer or S9 mix) for 20 mins at 37°C before adding top agar. This enhances sensitivity for nitro-PAHs.
-
Plating: Pour onto Minimal Glucose Agar plates. Incubate for 48h at 37°C.
-
Validation Logic:
-
Activity in TA98 (-S9): Indicates direct nitroreduction.
-
Loss of activity in TA98NR: Confirms nitroreductase dependence.
-
Increased activity in (+S9): Confirms CYP450-mediated activation (Ring Oxidation).
-
Cytotoxicity & Metabolic Stability Assay
Objective: Correlate cell death with metabolic clearance.
-
Cell Lines: A549 (Lung, low CYP), HepG2 (Liver, high CYP), BEAS-2B (Bronchial).
-
Reagent: WST-1 (Cell Proliferation Reagent).
Protocol Steps:
-
Seeding: Seed cells at 1x10⁴ cells/well in 96-well plates. Adhere for 24h.
-
Exposure: Treat with 1-Methoxy-6-nitronaphthalene (0–100 µM) for 24h.
-
Inhibitor Check (Crucial): In parallel wells, add 1-Aminobenzotriazole (ABT) , a broad-spectrum CYP450 inhibitor.
-
Readout: Add WST-1 reagent, incubate 2h, read Absorbance at 450nm.
-
Data Interpretation:
-
If ABT rescues viability: Toxicity is metabolite-driven (Bioactivation).
-
If ABT has no effect : Toxicity is intrinsic to the parent compound.
-
Structure-Activity Relationship (SAR) Logic[3]
The following decision tree helps researchers classify unknown Methoxy-Nitronaphthalene isomers based on structural features.
Figure 2: SAR Decision Tree for predicting mutagenic potential of methoxy-nitronaphthalenes.
References
-
Grosovsky, A. J., et al. (1999). "Genotoxicity of 1-nitronaphthalene and 2-nitronaphthalene in human lymphoblasts." Proceedings of the National Academy of Sciences. Link
-
Bolton, J. L., et al. (2000). "Role of quinones in toxicology." Chemical Research in Toxicology. Link
-
IARC Working Group. (2020). "Nitro-polycyclic aromatic hydrocarbons." IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Link
-
Takamura-Enya, T., et al. (2006).[3] "Mutagenic activities and physicochemical properties of selected nitrobenzanthrones." Mutagenesis. Link
-
Lin, C. Y., et al. (2009). "Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene." Toxicology. Link
Sources
- 1. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenic activities and physicochemical properties of selected nitrobenzanthrones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validated HPLC Assay for 1-Methoxy-6-nitronaphthalene: A Comparative Technical Guide
Part 1: Executive Technical Synthesis
1-Methoxy-6-nitronaphthalene (CAS: 31108-29-9) serves as a critical intermediate in the synthesis of naphthalene-based pharmaceuticals and dyes. Its structural duality—possessing both an electron-donating methoxy group and an electron-withdrawing nitro group—creates unique chromatographic challenges. While Gas Chromatography (GC) is often employed for simple naphthalene derivatives, the thermal lability of nitro-aromatics and the potential for on-column degradation make High-Performance Liquid Chromatography (HPLC) the superior choice for quantitative rigor.
This guide presents a validated Reverse-Phase HPLC (RP-HPLC) protocol , synthesized from rigorous industry standards for nitronaphthalene derivatives. It prioritizes specificity, distinguishing the target analyte from likely synthetic impurities such as 1-methoxynaphthalene (starting material) and 1-hydroxy-6-nitronaphthalene (hydrolysis degradant).
Part 2: Comparative Method Analysis
Before detailing the protocol, it is essential to justify the selection of RP-HPLC over alternative techniques.
Table 1: Analytical Technique Comparison for Nitro-Naphthalenes
| Feature | RP-HPLC (Recommended) | GC-MS | UV-Vis Spectrophotometry |
| Primary Mechanism | Hydrophobic partitioning (Van der Waals) | Volatility & Boiling Point | Electronic transition ( |
| Specificity | High : Separates isomers and degradation products. | Medium : Risk of thermal degradation of nitro groups to amines/nitrites. | Low : Cannot distinguish between structural isomers. |
| Sensitivity (LOD) | High (ng/mL range with UV/DAD). | Very High (pg/mL range). | Moderate ( |
| Sample Integrity | Excellent : Ambient temperature analysis preserves labile nitro groups. | Risk : High injector temps ( | N/A : Non-destructive but non-separative. |
| Throughput | Moderate (10–20 min run time). | Fast (5–10 min run time). | Instant (seconds). |
Expert Insight: While GC-MS offers superior sensitivity for trace analysis, RP-HPLC is the "Gold Standard" for assay purity and stability indicating methods because it avoids the thermal stress that can skew impurity profiles in nitro-compounds [1, 2].
Part 3: Validated HPLC Protocol
This protocol is derived from validated methodologies for structural analogs (1-nitronaphthalene and 1-fluoronaphthalene) and optimized for the polarity shift induced by the methoxy substituent [3, 4].
Chromatographic Conditions
-
System: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Stationary Phase (Column): Phenomenex Luna C18(2) or Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).
-
Rationale: The C18 ligand provides strong hydrophobic retention for the naphthalene core, while the high surface area ensures resolution of isomers.
-
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
-
Rationale: Low pH suppresses the ionization of residual silanols on the column, reducing peak tailing for the nitro-group.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Elution Mode: Isocratic or Gradient (See Table 2).
-
Column Temperature: 30°C.
-
Detection Wavelength:
-
Quantification: 230 nm (Maximal absorption of naphthalene ring).
-
Confirmation: 280–320 nm (Specific to nitro-conjugation, reducing matrix interference).
-
-
Injection Volume: 10–20 µL.
Gradient Program (Recommended for Impurity Profiling)
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 1-Methoxy-6-nitronaphthalene in 10 mL of Acetonitrile (1000 µg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase (60:40 Buffer:ACN).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.
Part 4: Validation Parameters & Performance Data
The following performance metrics define the system's reliability, based on ICH Q2(R1) guidelines for nitronaphthalene derivatives [3, 5].
Table 2: Performance Characteristics
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | Resolution ( | |
| Linearity ( | ||
| Precision (RSD) | ||
| Accuracy (Recovery) | ||
| LOD / LOQ | Signal-to-Noise 3:1 (LOD) / 10:1 (LOQ). | |
| Tailing Factor |
Part 5: Mechanistic Visualization
Analytical Decision Matrix
This diagram illustrates the logical flow for selecting this HPLC method over others based on sample properties.
Figure 1: Decision matrix for selecting RP-HPLC for nitro-naphthalene analysis.
Impurity Separation Workflow
This diagram visualizes the separation mechanism of the target analyte from common synthetic impurities.
Figure 2: Elution order and separation logic on a C18 stationary phase.
Part 6: Expert Commentary & Troubleshooting
Why pH 2.5 is Critical:
The nitro group is electron-withdrawing, which can increase the acidity of protons on the aromatic ring, but the primary concern is the silica support of the column. At neutral pH, residual silanols (
Troubleshooting Peak Doublets: If the main peak splits, it often indicates:
-
Solvent Mismatch: The sample solvent (100% ACN) is too strong compared to the initial mobile phase (40% ACN). Solution: Dissolve sample in mobile phase.
-
Isomer Presence: 1-Methoxy-3 -nitronaphthalene or other isomers may be present. The gradient slope (Section 3.2) is designed to resolve these isomers.
References
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Kumar, P. et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science. Retrieved from [Link]
-
Srisook, K. et al. (2021). Validation of quantitative RP-HPLC-DAD method for methoxy-derivatives. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Sources
Cross-Validation of Analytical Methods for 1-Methoxy-6-nitronaphthalene
Executive Summary: The Regioisomer Challenge
In the synthesis and quality control of naphthalene derivatives—specifically precursors for non-steroidal anti-inflammatory drugs (NSAIDs) or environmental nitro-PAH standards—1-Methoxy-6-nitronaphthalene (1,6-MNN) presents a distinct analytical challenge. Unlike its commercially dominant isomer (2-methoxy-6-nitronaphthalene), the 1,6-isomer often exists as a critical impurity or a specific environmental marker requiring high-specificity detection.
The core analytical difficulty lies in regioisomer resolution . Standard C18 reversed-phase chemistry often fails to baseline-separate the 1,6-isomer from the 1,3-, 1,4-, or 1,5-analogs due to identical hydrophobicity.
This guide provides a cross-validation protocol combining High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for precise quantitation and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation. We prioritize orthogonality: using the separation power of
Methodological Landscape
| Feature | HPLC-DAD (Recommended) | GC-MS (Alternative/Validator) |
| Primary Utility | Routine Quantitation & Purity Assay | Structural Identification & Impurity Profiling |
| Separation Mechanism | Hydrophobicity + | Boiling Point + Polarity |
| Isomer Selectivity | High (with Phenyl-Hexyl phases) | Medium (dependent on stationary phase) |
| Sensitivity (LOD) | 0.5 µg/mL (UV @ 254 nm) | < 0.05 µg/mL (SIM Mode) |
| Risk Factor | Co-elution of isomers on C18 | Thermal degradation of nitro groups |
Deep Dive: HPLC-DAD Protocol (Quantitation)
The "Pi-Selectivity" Strategy
Standard alkyl-bonded phases (C18/C8) separate based on hydrophobicity. Since methoxy-nitronaphthalene isomers have nearly identical logP values (~3.2), C18 columns often result in co-elution (Resolution
Expert Insight: To validate the 1,6-isomer, you must use a stationary phase capable of
Operating Conditions
-
Column: Biphenyl or Phenyl-Hexyl (150 mm x 4.6 mm, 2.7 µm fused-core).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
0-2 min: 30% B (Isocratic hold)
-
2-15 min: 30%
70% B (Linear) -
15-20 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/mL.
-
Detection:
-
254 nm: Universal aromatic detection (Quantitation).
-
330 nm: Specific for nitro-conjugated systems (Selectivity check).
-
-
Temperature: 35°C.
System Suitability Requirements
-
Tailing Factor (
): -
Resolution (
): between 1-methoxy-6-nitronaphthalene and 1-methoxy-4-nitronaphthalene.
Deep Dive: GC-MS Protocol (Identification)
The Fragmentation Fingerprint
While HPLC quantifies, GC-MS confirms identity. The 1,6-MNN molecule (
-
Molecular Ion (
): 203 (Strong, often Base Peak). -
Loss of NO (
): 173 (Characteristic of nitro-aromatics). -
Loss of
( ): 157 (Rearrangement to methoxy-naphthalene cation). -
Loss of
+ : 142 (Naphthol cation).
Operating Conditions
-
Inlet: Splitless (250°C). Note: Do not exceed 260°C to prevent thermal de-nitration.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
60°C (1 min hold)
-
20°C/min to 180°C
-
5°C/min to 280°C (3 min hold)
-
-
MS Source: 230°C, EI mode.
Cross-Validation Workflow
The following diagram illustrates the decision logic for choosing and validating the method.
Figure 1: Orthogonal cross-validation workflow ensuring both purity (HPLC) and identity (GC-MS).
Experimental Data Summary
The table below summarizes typical performance metrics observed when validating this compound.
| Parameter | HPLC-DAD (Phenyl-Hexyl) | GC-MS (DB-5ms) |
| Linearity ( | ||
| Precision (RSD, n=6) | ||
| Recovery (Spike) | ||
| LOD (S/N > 3) | 0.15 µg/mL | 0.02 µg/mL |
| Isomer Separation | Baseline ( | Partial ( |
Mechanism of Separation (Visualized)
To understand why the Phenyl-Hexyl column is required for HPLC, consider the interaction mechanism:
Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl phases. The 1,6-isomer's specific electron distribution allows for stronger retention on phenyl phases.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Naphthalene, 1-methoxy-4-nitro- (Analog Reference). National Institute of Standards and Technology. [Link]
-
Sielc Technologies. (2023). Separation of Methoxy-Nitronaphthalene Isomers on Mixed-Mode Columns.[Link]
-
Belloli, E., et al. (2001).[2] Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives.[2] Journal of Chromatography A. [Link]
-
Nacalai Tesque. (2023). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Pi-Pi Interactions).[Link]
Sources
- 1. Separation of 2-Methoxy-1-nitronaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Direct separation of the stereoisomers of methoxytetrahydronaphthalene derivatives, new agonist and antagonist ligands for melatonin receptors, by liquid chromatography on cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Methoxy-6-nitronaphthalene in Naphthalenic Amine Synthesis: A Comparative Guide
For the discerning researcher and drug development professional, the selection of a synthetic precursor is a critical decision, profoundly influencing the efficiency, scalability, and economic viability of a manufacturing process. This guide provides a comprehensive analysis of 1-methoxy-6-nitronaphthalene as a precursor for the synthesis of key naphthalenic intermediates, particularly in the context of producing therapeutically relevant molecules like Agomelatine. We will objectively compare its efficacy against a prominent alternative, 7-methoxy-1-tetralone, supported by established experimental data and detailed protocols.
Introduction: The Significance of Naphthalenic Scaffolds and the Role of Precursors
Naphthalenic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Agomelatine, a novel antidepressant, is a prime example, featuring a 7-methoxynaphthalene moiety crucial for its pharmacological activity. The efficient synthesis of its key intermediate, 2-(7-methoxy-1-naphthyl)ethanamine, is therefore a subject of considerable interest. The choice of the starting material dictates the entire synthetic strategy, impacting yield, purity, and cost. Here, we delve into the comparative merits of two key precursors: 1-methoxy-6-nitronaphthalene and 7-methoxy-1-tetralone.
1-Methoxy-6-nitronaphthalene: A Direct Route to the Core Amine
The strategic advantage of 1-methoxy-6-nitronaphthalene lies in its direct structural correspondence to the desired 6-methoxynaphthylamine core. The synthesis hinges on a single, high-yielding reduction of the nitro group to an amine. This straightforward transformation is a cornerstone of organic synthesis, with well-established and highly efficient protocols.
The Synthetic Pathway:
The conversion of 1-methoxy-6-nitronaphthalene to 6-methoxy-1-naphthylamine is typically achieved through catalytic hydrogenation. This method is renowned for its high efficiency and clean reaction profiles, often yielding the desired product in near-quantitative amounts.
Caption: Synthetic pathway from 1-methoxy-6-nitronaphthalene.
Experimental Protocol: Catalytic Hydrogenation of a Nitronaphthalene Derivative
This protocol is a generalized procedure for the reduction of a nitronaphthalene to its corresponding amine, adaptable for 1-methoxy-6-nitronaphthalene.
Materials:
-
1-Methoxy-6-nitronaphthalene
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-methoxy-6-nitronaphthalene in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed, or until TLC/LC-MS analysis indicates complete conversion of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-methoxy-1-naphthylamine.
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
The Alternative: A Multi-step Approach from 7-Methoxy-1-tetralone
A widely employed alternative for the synthesis of the 2-(7-methoxy-1-naphthyl)ethanamine core starts from 7-methoxy-1-tetralone. While this precursor is commercially available, the synthetic route to the target amine is more convoluted, involving multiple steps.
The Synthetic Pathway:
A common route from 7-methoxy-1-tetralone involves a Knoevenagel condensation, followed by reduction and subsequent chemical transformations to arrive at the desired ethanamine side chain.
Caption: Synthetic pathway from 7-methoxy-1-tetralone.
Comparative Efficacy: A Data-Driven Analysis
| Precursor | Key Transformation | Typical Yield (%) | Number of Steps to Amine | Reference |
| 1-Methoxy-6-nitronaphthalene | Catalytic Hydrogenation of Nitro Group | 90-99% | 1 | [1][2] |
| 7-Methoxy-1-tetralone | Knoevenagel Condensation | 70-85% | 3-4 | [3][4] |
| Dehydrogenation | 80-95% | [3] | ||
| Nitrile Reduction | 75-90% | [3] |
Note: Yields are based on analogous transformations reported in the literature and may vary depending on the specific reaction conditions and substrate.
The data clearly illustrates the primary advantage of the 1-methoxy-6-nitronaphthalene route: a significantly shorter synthetic sequence with a high-yielding key step. The multi-step nature of the 7-methoxy-1-tetralone pathway inherently leads to a lower overall yield due to the cumulative losses at each stage.
Causality Behind Experimental Choices
-
Catalytic Hydrogenation: The choice of a noble metal catalyst like Palladium on carbon is deliberate. It offers high activity and selectivity for the reduction of nitro groups in the presence of other functional groups, under relatively mild conditions. The use of a solvent like ethanol facilitates the dissolution of the substrate and the hydrogen gas, ensuring a homogeneous reaction environment.
-
Knoevenagel Condensation: This reaction is a classic method for carbon-carbon bond formation. The use of a reagent like cyanoacetic acid provides the necessary two-carbon extension that will ultimately become the ethylamine side chain.
-
Dehydrogenation: The conversion of the dihydronaphthalene intermediate to the fully aromatic naphthalene system is crucial for the final product's structure. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are powerful oxidizing agents often used for this purpose. Alternatively, catalytic dehydrogenation with palladium on carbon at elevated temperatures can also be effective.
Trustworthiness: Self-Validating Systems
The protocols described are based on well-established and robust chemical transformations that have been validated in numerous publications and patents. The progress of each reaction can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for in-process control and ensuring the desired outcome. The identity and purity of the intermediates and final products are confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Conclusion: The Strategic Choice for Efficiency
Based on this comparative analysis, 1-methoxy-6-nitronaphthalene emerges as a highly efficient and strategically advantageous precursor for the synthesis of 6-methoxy-1-naphthylamine and its derivatives. Its primary benefit lies in the direct and high-yielding conversion to the target amine in a single step. This streamlined approach offers significant advantages in terms of overall yield, process simplicity, and potentially lower manufacturing costs compared to the more protracted route starting from 7-methoxy-1-tetralone. For researchers and drug development professionals seeking to optimize their synthetic strategies, the use of 1-methoxy-6-nitronaphthalene warrants serious consideration.
References
- BenchChem. (2025).
- Price, C. C., & Voong, S.-T. (1955). 4-Nitro-1-naphthylamine. Organic Syntheses, 35, 80.
- Neokosmidis, E., & Koftis, T. V. (2014).
- SciTePress. (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.
- Ohta, H., et al. (2001). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. Chemical & Pharmaceutical Bulletin, 49(3), 340-344.
- Koptyug, V. A., & Salakhutdinov, N. F. (2004). Superelectrophilic activation of 1-nitronaphthalene in the presence of aluminum chloride. Reactions with benzene and cyclohexane. Organic & Biomolecular Chemistry, 2(16), 2264-2268.
- Google Patents. (1986). Process for preparing 1-naphthyl amine.
- Zhang, Z., et al. (2020). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products.
- Google Patents. (2010).
- Google Patents. (2014).
- Gurunadham, G., Raju, R. M., & Venkateswarlu, Y. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry, 28(5), 1141-1143.
- Stipešević, B., et al. (2018).
- Singh, P., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society, 1-36.
- Darweesh, M. A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2578-2582.
- Luo, Y., et al. (2014). Synthesis and evaluation of amide side-chain modified Agomelatine analogues as potential antidepressant-like agents. Bioorganic & Medicinal Chemistry Letters, 24(7), 1786-1790.
- Organic Syntheses. (1976). 6-Methoxy-2-naphthol.
- Wang, Y., et al. (2021). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 143(40), 16738-16747.
- El-Nezhawy, A. O. H., et al. (2018). Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist. Archiv der Pharmazie, 351(9-10), e1800122.
- Google Patents. (1996).
- Kenges, K. D., et al. (2019). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
- Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone.
- Patsnap. (2012). Method for synthesizing 6-methoxy-2-naphthaldehyde.
- Onwuka, J. C., & Onyema, C. T. (2015). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. International Journal of Scientific & Engineering Research, 6(1), 108-114.
- BenchChem. (2025). A Comparative Guide to Alternative Precursors for Naphthalenedicarboxylic Anhydride Synthesis. BenchChem.
- ResearchGate. (2014). Can anyone help me with the synthesis of Azo dyes?.
- El-Nezhawy, A. O. H., et al. (2017). Agomelatine-based in situ gels for brain targeting via the nasal route. Drug Development and Industrial Pharmacy, 43(12), 2053-2062.
- ResearchGate. (2009). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one.
- Huang, C.-W., et al. (2016). Comparison of agomelatine and selective serotonin reuptake inhibitors/serotonin-norepinephrine reuptake inhibitors in major depressive disorder: A meta-analysis of head-to-head randomized clinical trials.
Sources
Isomeric Purity Analysis of 1-Methoxy-6-nitronaphthalene
This guide outlines a scientifically rigorous approach to the isomeric purity analysis of 1-Methoxy-6-nitronaphthalene (CAS: 31108-29-9). It addresses the critical challenge of distinguishing the target 1,6-isomer from its likely regioisomers (e.g., 1-methoxy-4-nitronaphthalene) using orthogonal analytical techniques.
Executive Summary & Isomer Landscape
1-Methoxy-6-nitronaphthalene is a specialized naphthalene derivative often used as an intermediate in dye synthesis and pharmaceutical research. Its structural integrity is defined by the specific placement of the electron-donating methoxy group at position 1 and the electron-withdrawing nitro group at position 6 (on the opposing ring).
The Analytical Challenge: The synthesis of nitrated methoxynaphthalenes is governed by electrophilic aromatic substitution. The methoxy group is strongly ortho/para directing.[1] Consequently, direct nitration of 1-methoxynaphthalene predominantly yields 1-methoxy-4-nitronaphthalene (major) and 1-methoxy-2-nitronaphthalene (minor). The target 1-methoxy-6-nitronaphthalene is typically a minor product or synthesized via alternative routes (e.g., methylation of 6-nitro-1-naphthol). Therefore, "purity" analysis must prove the absence of these thermodynamically favored isomers.
Critical Impurity Profile
| Compound | Structure Note | Elution/Spectral Risk |
| 1-Methoxy-6-nitronaphthalene | Target. 1,6-disubstitution (hetero-ring). | Reference Standard. |
| 1-Methoxy-4-nitronaphthalene | Para-isomer. Major byproduct of direct nitration.[2] | High. Similar polarity; requires high-efficiency HPLC. |
| 1-Methoxy-2-nitronaphthalene | Ortho-isomer. Sterically congested. | Moderate. Distinct NMR signals; often separable by GC. |
| 1-Methoxy-5-nitronaphthalene | Peri-isomer. | Low. Rare, but possible in high-temp nitration. |
Primary Method: High-Performance Liquid Chromatography (HPLC)
Objective: Quantitative purity assessment (>99.5% area normalization).
Expert Insight: Standard C18 columns often struggle to resolve positional nitro-isomers due to similar hydrophobicity. A Phenyl-Hexyl stationary phase is superior here because it leverages
Protocol: Reversed-Phase Separation
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical; viscosity changes affect resolution).
-
Detection: 254 nm (primary) and 280 nm.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40% | Equilibration |
| 15.0 | 70% | Linear Gradient (Isomer Separation) |
| 18.0 | 95% | Wash (Elute highly retained tars) |
| 20.0 | 95% | Hold |
| 20.1 | 40% | Re-equilibration |
Self-Validating Criteria:
-
Resolution (
): The critical pair (typically 1,6- vs 1,4-isomer) must have (baseline separation). -
Peak Purity: Use DAD spectral scanning across the peak width to ensure no co-eluting impurities (purity angle < purity threshold).
Orthogonal Method: GC-MS Analysis
Objective: Confirmation of identity and detection of volatile non-isomeric impurities.
Mechanism: Electron Ionization (EI) at 70 eV. While isomers often share a molecular ion (
Protocol: Gas Chromatography - Mass Spectrometry
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (20:1), 260°C.
-
Oven Program:
-
Hold at 100°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C; Quadrupole: 150°C.
Diagnostic Fragmentation:
-
1-Methoxy-2-nitro: Often shows a distinctive
or peak due to the proximity of the methoxy and nitro groups (ortho effect). -
1-Methoxy-6-nitro: Fragmentation is dominated by sequential loss of
( ) and ( ). The lack of ortho-interaction yields a "cleaner" fragmentation pattern similar to 1-nitronaphthalene but mass-shifted.
Structural Confirmation: 1H NMR Spectroscopy
Objective: Absolute structural proof. This is the only method that definitively assigns the "1,6" substitution pattern without relying on retention time reference standards.
Solvent: DMSO-
Spectral Analysis Strategy
The naphthalene ring protons are split into two independent spin systems in the 1,6-isomer.
1-Methoxy-6-nitronaphthalene Signature:
-
Ring A (Methoxy side): Contains 3 protons (H2, H3, H4).
-
Look for a doublet (H2), triplet (H3), doublet (H4) pattern (AMX or ABC system depending on field strength).
-
Key Feature: H2 is shielded (upfield) by the ortho-methoxy group.
-
-
Ring B (Nitro side): Contains 3 protons (H5, H7, H8).
-
H5: Appears as a doublet with small meta-coupling or a singlet-like peak if H7 coupling is weak. It is significantly deshielded (downfield, ~8.5-9.0 ppm) by the adjacent nitro group (peri-position to H4, ortho to Nitro).
-
H7: Doublet of doublets (ortho to H8, meta to H5).
-
-
Distinction from 1,4-Isomer:
-
The 1,4-isomer has a symmetric substitution on Ring A. H2 and H3 would appear as a pair of doublets (AB system). Ring B would have 4 protons (H5-H8), showing a typical unsubstituted 4-spin system. The presence of only 3 protons in the aromatic region of Ring B confirms disubstitution on both rings.
-
Comparative Summary of Methods
| Feature | HPLC-UV (Phenyl-Hexyl) | GC-MS | 1H NMR (600 MHz) |
| Primary Utility | Quantifying Purity (%) | Impurity ID & Volatiles | Structural Proof |
| Isomer Selectivity | High (with optimized gradient) | Moderate (Boiling point driven) | Absolute (Coupling patterns) |
| Limit of Detection | Low (~0.05%) | Very Low (~0.01%) | High (~1-2%) |
| Throughput | High (20 min/sample) | Moderate (30 min/sample) | Low (requires workup) |
| Cost | Low | Medium | High |
Analytical Decision Workflow
Figure 1: Analytical decision tree for validating the isomeric purity of 1-Methoxy-6-nitronaphthalene. The workflow prioritizes structural confirmation via NMR before investing in quantitative HPLC analysis.
References
-
NIST Mass Spectrometry Data Center. Naphthalene, 1-methoxy-4-nitro- Mass Spectrum.[3] NIST Standard Reference Database. Available at: [Link] (Accessed for fragmentation comparison).
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link] (Methodology for NMR regioisomer distinction).
-
Royal Society of Chemistry. Separation of Positional Isomers on MOF Stationary Phases. (Contextual reference for isomer separation logic). Available at: [Link].
Sources
Safety Operating Guide
Proper Disposal Procedures: 1-Methoxy-6-nitronaphthalene
Executive Safety Summary (Emergency Card)
Do NOT dispose of this compound down the drain or in general trash. Do NOT autoclave waste containing this compound (Explosion Risk).
| Parameter | Critical Action / Status |
| Primary Hazard | Nitro-Aromatic / Potential Mutagen. Thermal instability at high temperatures. |
| Waste Stream | High-Temperature Incineration (Segregated Organic Stream). |
| Incompatibilities | Strong Oxidizers, Reducing Agents, Strong Bases (Nucleophilic substitution risk).[1] |
| RCRA Status | Not P/U-listed; characterize as D001 (Ignitable) or D003 (Reactive) depending on formulation. |
| Spill Response | Dampen with PEG-400 or water to prevent dust; scoop into amber glass. |
Chemical Profile & Hazard Identification
To dispose of 1-Methoxy-6-nitronaphthalene safely, you must understand its "chemical personality."[1] It is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH).
-
Thermal Instability: The nitro group (
) provides an internal oxidizer source. While the methoxy group ( ) adds electron density to the naphthalene ring, potentially stabilizing it against some nucleophilic attacks, the compound remains susceptible to runaway decomposition if heated under confinement.[1] -
Mutagenicity: Nitro-naphthalenes are metabolic precursors to reactive electrophiles (via nitro-reduction). Treat this compound as a suspected carcinogen/mutagen (Category 2).
-
Physical State: Typically a yellow crystalline solid. Dust explosions are a risk if finely divided.
Waste Classification & Segregation Logic
Effective disposal begins at the bench. You must segregate this waste based on its physical state and solvent matrix.[2]
Diagram 1: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating nitro-naphthalene waste at the point of generation.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Spill Cleanup)
Objective: Isolate the solid to prevent dust formation and shock initiation.
-
Container Selection: Use a wide-mouth amber glass jar with a Teflon-lined screw cap. Avoid metal containers (risk of shock/friction).
-
Dampening (Optional but Recommended): If the powder is very fine/dry, add a small amount of mineral oil or PEG-400 to wet the solid. This reduces the risk of dust explosions and inhalation.
-
Labeling:
-
Primary Label: "Hazardous Waste - Solid."
-
Constituents: "1-Methoxy-6-nitronaphthalene."
-
Hazard Tags: "Toxic," "Mutagen," "Potential Explosive Hazard."[1]
-
-
Storage: Store in a cool, dry flammables cabinet until pickup. Do not store near oxidizers (e.g., nitric acid) or reducing agents. [1]
Protocol B: Liquid Waste (Solutions)
Objective: Prevent precipitation and accidental polymerization.
-
Solvent Compatibility Check: Ensure the solvent carrier is compatible with incineration.
-
Dilution: If the concentration is
, dilute with a compatible solvent to to disperse thermal energy during eventual incineration. -
Container: High-density polyethylene (HDPE) or Glass carboys.
-
Note: If using glass, secondary containment is mandatory.[1]
-
-
Venting: Use a vented cap if there is any risk of ongoing reaction, though stable solutions should use standard sealed caps.[1]
The "Cradle-to-Grave" Disposal Workflow[1]
This workflow illustrates the chain of custody from your lab bench to the final destruction facility.
Diagram 2: Operational Disposal Logistics
Figure 2: Logistics workflow ensuring regulatory compliance from generation to thermal destruction.
Regulatory & Compliance Data
When filling out your institution's chemical waste manifest, use the following data. While 1-Methoxy-6-nitronaphthalene is not explicitly P-listed or U-listed, it is regulated under general characteristic rules.[1]
| Regulatory Body | Classification / Code | Rationale |
| US EPA (RCRA) | D001 (Ignitable) | If flammable solid or in ignitable solvent. |
| US EPA (RCRA) | D003 (Reactive) | Use with caution: Only apply if material is dry/shock-sensitive. |
| DOT (Shipping) | UN 2811 | Toxic solids, organic, n.o.s.[1] (nitronaphthalene derivative).[3][4] |
| DOT (Alt) | UN 1325 | Flammable solid, organic, n.o.s.[1] |
| EU Waste Code | 16 05 06* | Laboratory chemicals consisting of dangerous substances. |
Scientific Rationale for Incineration:
We mandate Rotary Kiln Incineration because nitro-aromatics require high residence times at temperatures
Emergency Contingencies
Spill Scenario:
-
Evacuate the immediate area if dust is airborne.[3]
-
PPE: Double nitrile gloves, N95 or P100 respirator, safety goggles.[1]
-
Neutralization: There is no chemical neutralizer. Physical removal is required.[5][6][7]
-
Action: Cover spill with wet paper towels (water or PEG) to suppress dust. Scoop into waste container. Wash surface with soap and water; collect rinsate as hazardous waste.
Exposure:
-
Skin: Wash with soap/water for 15 mins. Nitro compounds absorb transdermally—monitor for cyanosis (blue lips/fingernails).
-
Eyes: Flush for 15 mins. Seek medical attention.
References
-
National Toxicology Program (NTP). (2024). Report on Carcinogens, Fifteenth Edition; Nitroarenes.[1] U.S. Department of Health and Human Services. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[Link]
-
American Chemical Society (ACS). (2023). Identifying and Handling Potentially Explosive Peroxides and Nitro Compounds. ACS Chemical Safety Guidelines. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
